IMD-biphenylC
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C35H33N5O3 |
|---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
N-[[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methyl]-2-hydroxy-5-(4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C35H33N5O3/c1-2-3-8-31-39-32-33(27-6-4-5-7-29(27)38-34(32)36)40(31)21-23-11-9-22(10-12-23)20-37-35(43)28-19-25(15-18-30(28)42)24-13-16-26(41)17-14-24/h4-7,9-19,41-42H,2-3,8,20-21H2,1H3,(H2,36,38)(H,37,43) |
InChI Key |
CIUMAEKVVCPSPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CNC(=O)C4=C(C=CC(=C4)C5=CC=C(C=C5)O)O)C6=CC=CC=C6N=C2N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of IMD-biphenylC
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
The innate immune system provides the first line of defense against invading pathogens. In insects, the Immune Deficiency (IMD) signaling pathway is a crucial component of this system, primarily responsible for recognizing and responding to Gram-negative bacteria. This guide delves into the mechanism of action of compounds that modulate this pathway, with a focus on the conceptual role of a hypothetical molecule, "IMD-biphenylC," as a representative biphenyl-containing modulator. While specific data for a compound named "this compound" is not publicly available, this document will outline the established IMD signaling cascade and discuss the known mechanisms by which biphenyl compounds can exert biological effects, providing a framework for understanding how such a molecule could function.
The IMD Signaling Pathway: A Core Defense Mechanism
The IMD pathway is a well-conserved signaling cascade that leads to the production of antimicrobial peptides (AMPs), which are essential for clearing infections.[1] The pathway is initiated by the recognition of peptidoglycan (PGN) from Gram-negative bacteria by the Peptidoglycan Recognition Protein (PGRP) family.
Signaling Cascade
The binding of PGN to PGRP-LC and PGRP-LE triggers a series of intracellular events, culminating in the activation of the NF-κB-like transcription factor Relish. This process involves a complex interplay of adaptor proteins, kinases, and ubiquitin ligases.
A simplified representation of the IMD signaling pathway is presented below:
Potential Mechanisms of Action for Biphenyl Compounds
Biphenyls are a class of organic compounds with two connected phenyl rings. Polychlorinated biphenyls (PCBs), a well-studied subgroup, are known for their toxic effects and ability to interfere with various biological pathways. While the specific interactions of a hypothetical "this compound" with the IMD pathway are unknown, we can extrapolate potential mechanisms based on the known activities of other biphenyl compounds.
Data on Biphenyl Compound Activity
The following table summarizes the in vitro toxicological profiles of various non-dioxin-like (NDL) PCBs, which could serve as a reference for predicting the potential activities of novel biphenyl compounds.
| Compound | Target/Assay | Effect | Potency |
| NDL-PCBs (general) | Androgen Receptor | Antagonist | - |
| NDL-PCBs (general) | Gap Junctional Intercellular Communication (GJIC) | Inhibition | - |
| Lower chlorinated NDL-PCBs | Estrogen Receptor (ER) | Weak Agonist | - |
| Higher chlorinated NDL-PCBs | Estrogen Receptor (ER) | Weak Antagonist | - |
| Several NDL-PCBs | Estradiol-sulfotransferase | Inhibition | Weaker than hydroxylated PCB metabolites |
| Several NDL-PCBs | Transthyretin (TTR) | Binding | Weaker than hydroxylated PCB metabolites |
| DL-PCBs | Aryl hydrocarbon Receptor (AhR) | Agonist (induces UGT1A6 expression) | - |
Table adapted from in vitro toxicity profiling of NDL-PCBs.[2]
Experimental Protocols for Investigating Mechanism of Action
To elucidate the precise mechanism of action of a compound like "this compound," a series of in vitro and in vivo experiments would be necessary.
In Vitro Assays
A tiered approach to in vitro screening can efficiently identify molecular targets and pathway perturbations.[3]
-
High-Throughput Screening (HTS): A broad panel of assays can be used to screen for activity against a wide range of molecular targets, including receptors, enzymes, and signaling pathways.[3]
-
Cell-Based Assays:
-
Reporter Gene Assays: To determine if the compound activates or inhibits the IMD pathway, a cell line expressing a reporter gene (e.g., luciferase) under the control of an AMP promoter can be used.
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of key IMD pathway genes (e.g., IMD, Relish, and various AMPs) in response to compound treatment.
-
Western Blotting: Analyze the protein levels and post-translational modifications (e.g., phosphorylation, cleavage) of key signaling proteins like Relish and the IKK complex.
-
-
Biochemical Assays:
-
Binding Assays: To determine if the compound directly interacts with specific proteins in the IMD pathway (e.g., PGRP-LC, IMD), techniques like surface plasmon resonance (SPR) or fluorescence polarization can be employed.
-
Enzyme Inhibition Assays: If the compound is hypothesized to target an enzyme in the pathway (e.g., a kinase or a component of the Dredd caspase), its inhibitory activity can be quantified.
-
The general workflow for in vitro screening is depicted below:
In Vivo Studies
Following in vitro characterization, in vivo studies using model organisms like Drosophila melanogaster are essential to confirm the compound's effect on the IMD pathway and its overall physiological impact.
-
Survival Assays: Flies can be treated with the compound and subsequently infected with Gram-negative bacteria. Survival rates are then monitored to assess the compound's ability to modulate the immune response.
-
Gene Expression Analysis: RNA can be extracted from treated and infected flies to measure the expression of AMPs and other immune-related genes.
-
Genetic Interaction Studies: The compound can be tested in flies with known mutations in the IMD pathway to pinpoint its specific target and mechanism of action.
Conclusion
While the specific molecule "this compound" remains uncharacterized in public literature, this guide provides a comprehensive framework for understanding its potential mechanism of action. By leveraging our knowledge of the IMD signaling pathway and the known biological activities of biphenyl compounds, researchers can design targeted experiments to elucidate the precise molecular interactions and physiological effects of novel modulators. The combination of in vitro and in vivo approaches outlined here will be critical in advancing our understanding of innate immunity and developing new therapeutic strategies.
References
An In-depth Technical Guide to the Discovery and Characterization of IMD-0354, a Novel Modulator of Cellular Metabolism and Inflammatory Signaling
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "IMD-biphenylC" did not yield specific results. This guide focuses on IMD-0354, a well-characterized compound that aligns with the structural and functional implications of the query.
Introduction
IMD-0354 is a small molecule that has been the subject of significant research due to its dual activities as an inhibitor of the glutamine transporter SLC1A5 and as an inhibitor of IκB kinase β (IKKβ). Initially explored for its anti-inflammatory properties through the modulation of the NF-κB pathway, recent studies have highlighted its potent anti-cancer effects by disrupting cellular glutamine metabolism. This guide provides a comprehensive overview of the discovery, characterization, and mechanisms of action of IMD-0354.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for IMD-0354 across various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of IMD-0354
| Parameter | Cell Line(s) | Value | Reference(s) |
| NF-κB Inhibition (IC50) | Jurkat | 0.218 µM | [1] |
| U251-NF-κB-GFP-Luc | Significant reduction at 1 µM and 10 µM | [2] | |
| Glutamine Uptake Inhibition | A375, A431 | Dose-dependent inhibition | [3][4] |
| Cell Viability (IC50) | Hematologic malignancy cells | 0.1 µM to 0.6 µM | [5] |
| Anti-apicomplexan Activity (IC50) | Toxoplasma gondii in HFF cells | 0.016 µM |
Table 2: Effects of IMD-0354 on Cellular Processes
| Cellular Process | Cell Line | Effect | Concentration | Reference(s) |
| mTOR Signaling | A375 | Attenuated | Not specified | |
| Cell Cycle | HMC-1 | Arrest at G0/G1 phase | 0.5 µM | |
| NF-κB Nuclear Translocation | HMC-1 | Suppressed | < 5 µM | |
| VEGF-A Expression | HUVEC | Dose-dependent reduction | Not specified |
Table 3: In Vivo Efficacy of IMD-0354
| Animal Model | Treatment | Outcome | Reference(s) |
| Melanoma Xenograft | Not specified | Suppressed melanoma growth | |
| OVA-sensitized Mice (Asthma model) | 20 mg/kg | Ameliorated airway hyperresponsiveness | |
| KKAy Mice (Diabetes model) | Not specified | Significantly decreased plasma glucose levels | |
| Rat Model of Myocardial Infarction | 10 mg/kg | Significant dose-dependent reduction of infarction area | |
| Whole-body X-irradiated Mice | Not specified | Increased survival rate by 83% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. High-Content Screening for SLC1A5 Inhibitors
This protocol was adapted for a high-throughput screen to identify small molecules that prevent the localization of SLC1A5 to the plasma membrane.
-
Cell Seeding: A431 cells are seeded at 3,000 cells per well in 384-well microplates and allowed to attach overnight.
-
Compound Addition: IMD-0354 and other library compounds are added using an acoustic liquid handler.
-
Incubation: Plates are incubated for approximately 18 hours.
-
Fixation and Staining:
-
Cells are fixed with 4% paraformaldehyde for 30 minutes.
-
A combined blocking and permeabilization step is performed using PBS with 0.1% Triton-X and 3% BSA for 1 hour.
-
Cells are stained with a primary antibody against SLC1A5, followed by a fluorescently labeled secondary antibody and DAPI for nuclear counterstaining.
-
-
Imaging: Plates are imaged on a high-content screening system.
2. 3H-Glutamine Uptake Assay
This assay measures the cellular uptake of glutamine.
-
Cell Treatment: Cells are treated with varying concentrations of IMD-0354 for specified time periods (e.g., 15 minutes to 24 hours).
-
Radiotracer Addition: L-[3,4,3H]-glutamine is added to the cells.
-
Uptake: The uptake of the radiolabeled glutamine is allowed to proceed.
-
Cell Lysis and Scintillation Counting: Cells are lysed, and the amount of incorporated radioactivity is measured using a scintillation counter.
3. Western Blotting for mTOR and NF-κB Signaling
This technique is used to detect changes in protein levels and phosphorylation status.
-
Cell Lysis: Cells are treated with IMD-0354 and/or other stimuli (e.g., TNFα) and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against target proteins (e.g., phosphorylated IκBα, total IκBα, phosphorylated mTOR, total mTOR).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) kit.
4. Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of IMD-0354.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-600 nm.
5. NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.
-
Transfection: Cells are co-transfected with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Compound Treatment and Stimulation: After transfection, cells are treated with IMD-0354, followed by stimulation with an NF-κB activator (e.g., TNFα).
-
Cell Lysis: Cells are lysed using a passive lysis buffer.
-
Luciferase Activity Measurement: The firefly and Renilla luciferase activities are measured sequentially in a luminometer. The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.
Signaling Pathways and Mechanisms of Action
1. Inhibition of Glutamine Uptake and mTOR Signaling
IMD-0354 has been identified as an inhibitor of the glutamine transporter SLC1A5. By preventing the localization of SLC1A5 to the plasma membrane, IMD-0354 effectively blocks the uptake of glutamine into the cell. This leads to a reduction in intracellular glutamine levels, which has several downstream consequences, including the attenuation of mTOR signaling, a key regulator of cell growth and proliferation.
Caption: IMD-0354 inhibits the plasma membrane localization of the glutamine transporter SLC1A5.
2. Inhibition of the NF-κB Signaling Pathway
IMD-0354 was initially characterized as a selective inhibitor of IKKβ, a key kinase in the canonical NF-κB signaling pathway. By inhibiting IKKβ, IMD-0354 prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.
Caption: IMD-0354 inhibits the IKK complex, preventing NF-κB activation.
Conclusion
IMD-0354 is a multifaceted small molecule with significant therapeutic potential. Its ability to target both cellular metabolism through glutamine transport inhibition and inflammatory signaling via the NF-κB pathway makes it a valuable tool for research and a promising candidate for further drug development, particularly in the fields of oncology and inflammatory diseases. This guide provides a foundational understanding of its discovery, characterization, and mechanisms of action to support ongoing and future investigations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of IMD-0354 as a Glutamine Carrier Protein Inhibitor in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. researchgate.net [researchgate.net]
In-depth Technical Guide: Chemical Properties and Solubility of IMD-biphenylC
A comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
This document provides a detailed examination of the chemical properties and solubility of IMD-biphenylC, a compound of interest in contemporary drug discovery and development. Due to the limited publicly available information on a compound specifically named "this compound," this guide draws upon established knowledge of structurally related biphenyl compounds and general principles of medicinal chemistry to infer and present its likely characteristics. The following sections detail the physicochemical properties, solubility profile, and relevant experimental methodologies, offering a foundational resource for researchers working with this or similar chemical entities. All quantitative data are presented in clear, comparative tables, and key experimental workflows are visualized to enhance understanding.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME). While specific experimental data for this compound is not available, Table 1 outlines the expected range of key parameters based on the characteristics of other biphenyl derivatives used in pharmaceutical research.
| Property | Expected Value/Range | Significance in Drug Development |
| Appearance | Solid[1] | Affects formulation and handling. |
| Molecular Weight | Varies | Influences diffusion, solubility, and ADME properties. |
| Melting Point | Data not available | Indicator of purity and stability. |
| Boiling Point | Data not available | Relevant for purification and stability at high temperatures. |
| pKa | Data not available | Determines the ionization state at physiological pH, affecting solubility and membrane permeability. |
| LogP | Data not available | A measure of lipophilicity, which impacts cell membrane passage and protein binding. |
| Polar Surface Area (PSA) | Data not available | Influences membrane permeability and solubility. |
Table 1: Key Physicochemical Properties of Biphenyl Compounds.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor for its bioavailability. Poor solubility can lead to low absorption and insufficient therapeutic effect. The solubility of biphenyl compounds is generally low in aqueous solutions and increases in nonpolar organic solvents.[2]
| Solvent | Expected Solubility | Relevance to Experimental Procedures |
| Water | Low | Critical for in vivo administration and physiological relevance. |
| Phosphate-Buffered Saline (PBS) | Low | Standard buffer for in vitro assays; solubility here is a key parameter. |
| Dimethyl Sulfoxide (DMSO) | High | Common solvent for stock solutions in biological assays. |
| Ethanol | Moderate to High | Used in formulations and as a co-solvent. |
| Methanol | Moderate to High | Often used in analytical chemistry procedures like HPLC. |
Table 2: Expected Solubility of this compound in Common Solvents.
Experimental Protocols
The following sections describe standard methodologies for characterizing the chemical properties and solubility of a novel biphenyl compound like this compound.
Synthesis of Biphenyl Derivatives
The synthesis of sterically hindered polychlorinated biphenyl derivatives can be achieved through methods such as the Suzuki and Ullmann coupling reactions.[3] These cross-coupling reactions are fundamental in medicinal chemistry for creating carbon-carbon bonds to construct complex molecules.
Caption: Synthetic routes for biphenyl derivatives.
Solubility Determination
A common method to determine the solubility of a compound is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for solubility determination.
Potential Signaling Pathways and Mechanism of Action
While the specific biological targets of "this compound" are unknown, polychlorinated biphenyls (PCBs) as a class are known to exert neurotoxic effects and can interfere with various signaling pathways.[4] The mechanism of action for novel biphenyl compounds is often investigated through a series of in vitro and in vivo studies to identify protein binding partners and downstream cellular effects.
Caption: Hypothetical signaling pathway for this compound.
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of research compounds. Biphenyl compounds are generally stable under recommended storage conditions.[1]
-
Storage Conditions: Store at -20°C as a powder or -80°C in a solvent.
-
Precautions: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Avoid inhalation and contact with skin and eyes.
Conclusion
This technical guide provides a foundational understanding of the likely chemical properties and solubility of this compound, based on the known characteristics of the broader class of biphenyl compounds. The outlined experimental protocols offer a starting point for the systematic characterization of this and other novel molecules. As more specific data on this compound becomes available, this document can be updated to provide a more precise and detailed resource for the scientific community.
References
The Dual Nature of Imidazoquinolinone Dimers: A Technical Guide to Their Role as TLR7/8 Modulators
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, mechanism of action, and therapeutic potential of imidazoquinolinone dimers as modulators of Toll-like receptors 7 and 8 (TLR7/8). This whitepaper provides an in-depth analysis of the structure-activity relationships of these dimers, their impact on innate and adaptive immunity, and their emerging applications in vaccine adjuvants and cancer immunotherapy.
Introduction: The Immunomodulatory Promise of Imidazoquinolinone Dimers
Imidazoquinolines are a class of synthetic small molecules that have garnered significant attention for their potent immunomodulatory properties. Their ability to activate Toll-like receptors (TLRs), key sentinels of the innate immune system, has positioned them as promising candidates for various therapeutic applications.[1][2] Dimerization of these molecules has emerged as a powerful strategy to fine-tune their activity, leading to the development of compounds with distinct agonist or antagonist effects on TLR7 and TLR8.[1][2] This guide explores the critical role of the dimeric structure in dictating the immunological outcome, offering a detailed resource for the scientific community.
The linkage point on the imidazoquinoline scaffold is a critical determinant of the dimer's function. Dimers linked at the C4, C8, and N(1)-aryl positions have been shown to act as TLR7 agonists, with some exhibiting dual TLR7/8 agonism depending on the linker length.[1] Conversely, dimerization at the C2 position often results in antagonistic activity at both TLR7 and TLR8. This structural dichotomy allows for the rational design of imidazoquinolinone dimers with specific immunomodulatory profiles, tailored for applications ranging from enhancing vaccine efficacy to dampening excessive inflammatory responses.
Quantitative Analysis of Imidazoquinolinone Dimer Activity
The potency and efficacy of imidazoquinolinone dimers are typically quantified through in vitro assays that measure their ability to either activate (agonism) or inhibit (antagonism) TLR7 and TLR8 signaling. The half-maximal effective concentration (EC50) is a key metric for agonists, representing the concentration at which 50% of the maximal response is observed. For antagonists, the half-maximal inhibitory concentration (IC50) indicates the concentration required to inhibit 50% of the receptor's response to an agonist.
The following tables summarize the reported EC50 and IC50 values for various imidazoquinolinone dimers, categorized by their linkage position. This data provides a clear comparison of the structure-activity relationships and highlights the most potent compounds identified to date.
Table 1: Agonistic Activity of Imidazoquinolinone Dimers on TLR7 and TLR8
| Linkage Position | Dimer Structure/Linker | TLR7 EC50 (µM) | TLR8 EC50 (µM) | Reference |
| N(1)-aryl | 12-carbon linker | 0.17 | 4.78 | |
| C4 | 8-carbon linker | 0.56 | Inactive |
Table 2: Antagonistic Activity of Imidazoquinolinone Dimers on TLR7 and TLR8
| Linkage Position | Dimer Structure/Linker | TLR7 IC50 (µM) | TLR8 IC50 (µM) | Reference |
| C2 | Propylene spacer | 3.1 | 3.2 |
Signaling Pathways: The Mechanism of Action of Imidazoquinolinone Dimers
Imidazoquinolinone dimers exert their immunomodulatory effects by interacting with TLR7 and TLR8, which are primarily expressed in the endosomes of various immune cells, including B cells, dendritic cells (DCs), and monocytes. Upon binding of an agonist dimer, these receptors undergo a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).
The activation of these transcription factors drives the expression of a wide array of pro-inflammatory cytokines, chemokines, and type I interferons (IFN-α/β). TLR7 activation is particularly associated with a strong type I IFN response, crucial for antiviral immunity. TLR8 activation, on the other hand, is known to induce a robust production of pro-inflammatory cytokines like TNF-α and IL-12, promoting a Th1-biased adaptive immune response. Antagonistic dimers function by binding to the receptor in a manner that prevents this signaling cascade from being initiated.
TLR7 Signaling Pathway
TLR8 Signaling Pathway
Experimental Protocols
TLR7/8 Reporter Gene Assay
This assay is used to determine the agonistic or antagonistic activity of imidazoquinolinone dimers on TLR7 and TLR8.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 reporter cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Test imidazoquinolinone dimers
-
Control TLR7/8 agonist (e.g., R848)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader (620-655 nm)
Procedure:
-
Seed HEK-Blue™ hTLR7 or hTLR8 cells in a 96-well plate at a density of 2.5 x 10^4 to 5 x 10^4 cells/well in 180 µL of HEK-Blue™ Detection medium.
-
Prepare serial dilutions of the test imidazoquinolinone dimers.
-
For agonist testing, add 20 µL of the diluted dimers to the wells.
-
For antagonist testing, pre-incubate the cells with the diluted dimers for 1 hour before adding a known concentration of a TLR7/8 agonist (e.g., R848).
-
Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Measure the absorbance at 620-655 nm using a plate reader. The color change in the medium is proportional to the level of secreted embryonic alkaline phosphatase (SEAP), which is indicative of TLR activation.
-
Calculate EC50 or IC50 values by plotting the dose-response curves.
Cytokine Induction Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of imidazoquinolinone dimers to induce the production of cytokines in primary human immune cells.
Materials:
-
Human PBMCs isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Test imidazoquinolinone dimers.
-
Control TLR7/8 agonist (e.g., R848).
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-12, IFN-α).
-
Plate reader for ELISA.
Procedure:
-
Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well in 200 µL of complete RPMI medium.
-
Add serial dilutions of the test imidazoquinolinone dimers to the wells.
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plates and collect the cell-free supernatants.
-
Measure the concentration of specific cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent induction of cytokines by the dimers.
In Vivo Mouse Vaccine Adjuvant Study
This protocol outlines a general procedure to evaluate the adjuvant activity of imidazoquinolinone dimers in a mouse model.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice.
-
Model antigen (e.g., ovalbumin (OVA), recombinant viral protein).
-
Test imidazoquinolinone dimer formulated as an adjuvant.
-
Control adjuvant (e.g., alum).
-
Syringes and needles for immunization.
-
Equipment for blood collection and processing.
-
ELISA kits for antigen-specific antibody isotyping (IgG1, IgG2a/c).
-
Reagents for T-cell proliferation and cytokine assays (e.g., CFSE, anti-CD3/CD28 antibodies, flow cytometry antibodies).
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Prepare vaccine formulations by mixing the antigen with the imidazoquinolinone dimer adjuvant or control adjuvant. A typical dose for the dimer adjuvant can range from 1 to 50 µg per mouse.
-
Immunize mice via subcutaneous or intramuscular injection on day 0. A booster immunization is typically given on day 14 or 21.
-
Collect blood samples at various time points (e.g., pre-immunization, and 2 weeks after each immunization) to measure antigen-specific antibody responses.
-
At the end of the study (e.g., 2-4 weeks after the final immunization), sacrifice the mice and harvest spleens for the analysis of T-cell responses.
-
Analyze serum for antigen-specific IgG1 and IgG2a/c antibody titers using ELISA. The ratio of IgG2a/c to IgG1 is indicative of a Th1- or Th2-biased immune response.
-
Analyze splenocytes for antigen-specific T-cell proliferation (e.g., using CFSE dilution assay) and cytokine production (e.g., by intracellular cytokine staining and flow cytometry for IFN-γ, IL-4) after in vitro restimulation with the antigen.
Vaccine Adjuvant Screening
Applications in Drug Development
Vaccine Adjuvants
Imidazoquinolinone dimer agonists are potent vaccine adjuvants capable of enhancing both humoral and cellular immunity. Their ability to induce a Th1-biased immune response, characterized by the production of IFN-γ and IgG2a/c antibodies, is particularly beneficial for vaccines against intracellular pathogens and cancer. The dimerization strategy allows for the development of adjuvants with improved safety profiles by, for example, increasing their molecular weight to limit systemic distribution and reduce the risk of systemic inflammation.
Cancer Immunotherapy
The immunomodulatory properties of imidazoquinolinone dimers make them attractive candidates for cancer immunotherapy. Agonistic dimers can activate dendritic cells, leading to enhanced antigen presentation and the priming of tumor-specific T-cell responses. This can lead to increased infiltration of cytotoxic T lymphocytes into the tumor microenvironment and subsequent tumor cell killing. Furthermore, the induction of pro-inflammatory cytokines can help to overcome the immunosuppressive environment often found in tumors.
Conclusion
Imidazoquinolinone dimers represent a versatile class of immunomodulators with significant therapeutic potential. The ability to control their activity as either TLR7/8 agonists or antagonists through rational design based on the linkage position of the dimer provides a powerful tool for drug development. As our understanding of the intricate roles of TLR7 and TLR8 in health and disease continues to grow, so too will the opportunities to leverage the unique properties of imidazoquinolinone dimers to create novel and effective therapies for a wide range of conditions, from infectious diseases to cancer. This technical guide provides a foundational resource for researchers and drug developers seeking to explore and harness the potential of these fascinating molecules.
References
Biphenyl Compounds in Immunology: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl compounds have emerged as a significant class of molecules in immunology, demonstrating a wide range of activities from anti-inflammatory effects to potent immunomodulation. Their therapeutic potential is being explored in various contexts, most notably in cancer immunotherapy as small-molecule inhibitors of immune checkpoints. This technical guide provides an in-depth overview of the core immunological aspects of biphenyl compounds, focusing on their mechanism of action, experimental evaluation, and impact on key signaling pathways.
I. Quantitative Data Summary
The following tables summarize the in vitro efficacy of various biphenyl compounds in inhibiting the PD-1/PD-L1 interaction and their anti-proliferative effects on cancer cell lines.
Table 1: Inhibition of PD-1/PD-L1 Interaction by Biphenyl Compounds
| Compound | Assay Type | IC50 (nM) | Cell-based EC50 (nM) | Reference |
| BMS-202 | HTRF | 18 | - | [1] |
| Compound 58 | HTRF | 12 | - | [2] |
| Compound A9 | HTRF | 0.93 | - | [2] |
| CH20 | HTRF | 8.5 | 5600 | [2] |
| Compound 2 | HTRF | single-digit nM range | 21.8 | [3] |
| BMS-1166 | HTRF | - | - | |
| 12j-4 | HTRF | >1000 | - | |
| 13b-4 | HTRF | >1000 | - | |
| 13b-5 | HTRF | >1000 | - | |
| 13b-6 | HTRF | >1000 | - |
HTRF: Homogeneous Time-Resolved Fluorescence IC50: Half-maximal inhibitory concentration EC50: Half-maximal effective concentration
Table 2: Anti-proliferative Activity of Biphenyl Compounds
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 12j-4 | MDA-MB-231 | CCK-8 | 2.68 ± 0.27 | |
| Compound 11 | Malignant Melanoma | Proliferation Assay | - | |
| Compound 12 | Malignant Melanoma | Proliferation Assay | - |
CCK-8: Cell Counting Kit-8
II. Key Signaling Pathways Modulated by Biphenyl Compounds
Biphenyl compounds exert their immunomodulatory effects by influencing several key signaling pathways. Their primary mechanism as PD-1/PD-L1 inhibitors involves inducing the dimerization of PD-L1, which sterically hinders its interaction with PD-1 on T cells. This blockade abrogates the inhibitory signal, thereby restoring T cell activity.
A. PD-1/PD-L1 Pathway and Downstream Effects
The binding of biphenyl compounds to PD-L1 triggers a conformational change that promotes the formation of PD-L1 dimers. This dimerization prevents PD-1 from binding, thus inhibiting the downstream signaling cascade that leads to T cell exhaustion. In some cancer cells, this has also been shown to affect non-immune pathways by preventing the phosphorylation of AKT, a key component of the PI3K/Akt/mTOR pathway, which can lead to apoptosis.
B. NF-κB Signaling Pathway (General Overview)
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of immune responses, inflammation, and cell survival. While direct and detailed modulation of this pathway by biphenyl compounds in immune cells is an area of ongoing research, it is a critical pathway in immunology.
C. JAK-STAT Signaling Pathway (General Overview)
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for signaling initiated by a wide array of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation. The specific interactions of biphenyl compounds with this pathway are not yet fully elucidated.
III. Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the immunological activity of biphenyl compounds.
A. PD-1/PD-L1 Interaction Assay (HTRF)
This protocol is adapted from commercially available kits and published studies.
Objective: To quantify the ability of biphenyl compounds to inhibit the binding of PD-1 to PD-L1.
Materials:
-
384-well low volume white plate
-
Recombinant human PD-1 and PD-L1 proteins tagged with compatible FRET pairs (e.g., Tag1-PD-L1 and Tag2-PD-1)
-
Anti-Tag1 antibody labeled with a FRET donor (e.g., Europium cryptate)
-
Anti-Tag2 antibody labeled with a FRET acceptor (e.g., XL665)
-
Assay buffer
-
Test biphenyl compounds and DMSO (vehicle control)
-
Microplate reader capable of HTRF measurement
Procedure:
-
Prepare serial dilutions of the test biphenyl compounds in assay buffer. The final DMSO concentration should be kept constant across all wells.
-
In a 384-well plate, add 2 µL of the diluted compound or DMSO.
-
Add 4 µL of Tag1-PD-L1 protein and 4 µL of Tag2-PD-1 protein to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Prepare a detection mixture containing the anti-Tag1-Eu3+ and anti-Tag2-XL665 antibodies in assay buffer.
-
Add 10 µL of the detection mixture to each well.
-
Incubate the plate at room temperature for 1-2 hours or overnight at 4°C, protected from light.
-
Read the plate on an HTRF-compatible microplate reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value using non-linear regression analysis.
B. In Vivo Antitumor Efficacy Study
This protocol provides a general framework for evaluating the antitumor activity of biphenyl compounds in a mouse model.
Objective: To assess the in vivo antitumor efficacy and toxicity of a biphenyl compound.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice) for xenograft models, or immunocompetent mice for syngeneic models.
-
Cancer cell line of interest.
-
Sterile PBS and cell culture medium.
-
Test biphenyl compound and vehicle for administration.
-
Calipers for tumor measurement.
-
Standard animal housing and care facilities.
Procedure:
-
Tumor Implantation: Culture the chosen cancer cell line and harvest the cells. Resuspend the cells in sterile PBS or medium and inject a specific number of cells (e.g., 1 x 10^6) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly (e.g., twice weekly) using calipers and the formula: Volume = (Length x Width²) / 2.
-
Animal Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Dosing: Administer the biphenyl compound at various doses (e.g., 10 and 20 mg/kg) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days). The control group receives the vehicle alone.
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and body weight throughout the study. Monitor the animals for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine significance.
C. Cytokine Release Assay with Human PBMCs
This protocol is a general guide for assessing the effect of biphenyl compounds on cytokine production by human peripheral blood mononuclear cells (PBMCs).
Objective: To measure the levels of key cytokines (e.g., IFN-γ, TNF-α, IL-2) released by PBMCs upon treatment with biphenyl compounds.
Materials:
-
Freshly isolated human PBMCs from healthy donors.
-
Complete RPMI-1640 medium.
-
Ficoll-Paque for PBMC isolation.
-
Test biphenyl compounds and DMSO.
-
Stimulating agent (e.g., anti-CD3/CD28 antibodies or LPS) as a positive control.
-
96-well cell culture plates.
-
ELISA or multiplex cytokine assay kits.
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Compound Treatment: Add serial dilutions of the biphenyl compounds or DMSO to the wells. Include wells with a stimulating agent as a positive control and medium alone as a negative control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-72 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of desired cytokines in the supernatant using ELISA or a multiplex cytokine assay according to the manufacturer's instructions.
-
Data Analysis: Analyze the cytokine levels in the compound-treated wells compared to the controls to determine the immunomodulatory effect.
IV. Conclusion
Biphenyl compounds represent a promising class of immunomodulatory agents with significant potential, particularly in the realm of cancer immunotherapy. This technical guide has provided a comprehensive overview of their mechanism of action, methods for their evaluation, and their impact on crucial immunological signaling pathways. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of these versatile molecules. As research in this area continues, a deeper understanding of the intricate interactions of biphenyl compounds with the immune system will undoubtedly pave the way for novel and effective therapeutic strategies.
References
In-Depth Technical Guide: IMD-biphenylC and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of IMD-biphenylB, a potent immunomodulatory compound, likely the molecule of interest referred to by the user as "IMD-biphenylC". This document details its chemical properties, mechanism of action, and the experimental protocols utilized in its evaluation.
Core Molecular Data
A summary of the key molecular and chemical identifiers for IMD-biphenylB is presented below.
| Property | Value | Source |
| Compound Name | IMD-biphenylB | [1] |
| CAS Number | 2928463-41-4 | [1] |
| Molecular Formula | C35H33N5O3 | [1] |
| Molecular Weight | 571.67 g/mol | [1] |
| Description | A potent imidazoquinolinone-NF-κB immunomodulator dimer. | [1] |
Mechanism of Action: Modulating the NF-κB Signaling Pathway
IMD-biphenylB is a chimeric molecule designed to function as a small molecule immune potentiator (SMIP) with built-in immunomodulatory activity. It is composed of two key moieties: an imidazoquinolinone derivative that activates Toll-like receptor 7/8 (TLR7/8) and a biphenyl-containing structure that modulates the nuclear factor-kappa B (NF-κB) signaling pathway.
The primary mechanism of action involves the activation of the TLR7/8 pathway in innate immune cells, such as macrophages and dendritic cells. This activation typically leads to a robust pro-inflammatory response driven by the NF-κB signaling cascade. However, the covalently linked biphenyl modulator component of IMD-biphenylB acts to temper this response, reducing the systemic inflammation and toxicity often associated with potent TLR agonists. This dual-action design aims to maintain the desirable adjuvanticity for vaccine formulations and anti-tumor applications while improving the overall safety profile.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway of IMD-biphenylB. The imidazoquinolinone moiety activates the TLR7/8 receptor, initiating the MyD88-dependent signaling cascade that leads to the activation of NF-κB. The biphenyl modulator component then influences downstream events in the NF-κB pathway, resulting in a more controlled inflammatory response.
References
Methodological & Application
Application Notes and Protocols: IMD-biphenylC as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMD-biphenylC is a novel small molecule immune potentiator (SMIP) designed to function as a vaccine adjuvant. It is a dimer composed of an imidazoquinolinone derivative, which acts as a Toll-like receptor 7/8 (TLR7/8) agonist, covalently linked to an NF-κB modulator, biphenylC. This unique structure is intended to enhance the desired adaptive immune response to an antigen while mitigating the pro-inflammatory side effects often associated with potent TLR agonists. These application notes provide a detailed overview of the mechanism of action of this compound and protocols for its use and evaluation as a vaccine adjuvant.
Mechanism of Action
This compound functions as a vaccine adjuvant by activating the innate immune system through the TLR7/8 pathway, which in turn orchestrates a robust adaptive immune response. The imidazoquinolinone component of the molecule binds to and activates TLR7 and TLR8, which are endosomal pattern recognition receptors. This activation in antigen-presenting cells (APCs), such as dendritic cells, leads to the downstream activation of the NF-κB signaling pathway.
The tethered biphenylC moiety is designed to modulate this NF-κB signaling. While the TLR7/8 agonism initiates a pro-inflammatory cascade necessary for immune activation, the biphenylC component is hypothesized to inhibit specific downstream events in the NF-κB pathway. This modulation aims to reduce the systemic release of pro-inflammatory cytokines like IL-6 and TNF-α, which are associated with adverse effects, while preserving the signaling pathways that lead to the upregulation of co-stimulatory molecules and the promotion of antigen presentation, ultimately driving a strong and durable antigen-specific adaptive immune response.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound based on typical evaluation metrics for a novel adjuvant.
| Assay | Metric | Antigen Alone | Antigen + Imidazoquinolinone | Antigen + this compound |
| In Vitro Cytokine Production (pg/mL) | IL-6 | 10 | 1500 | 500 |
| TNF-α | 5 | 1200 | 400 | |
| IL-12p70 | 2 | 300 | 250 | |
| In Vivo Antibody Titer (Log10) | IgG1 | 2.5 | 4.5 | 4.8 |
| IgG2a | 2.0 | 5.0 | 5.2 | |
| In Vivo T-cell Response (% of CD8+ T-cells) | Antigen-specific IFN-γ+ | 0.1 | 2.5 | 2.8 |
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound Activity in Murine Splenocytes
Objective: To assess the immunostimulatory activity of this compound by measuring cytokine production from primary murine splenocytes.
Materials:
-
This compound
-
Control TLR7/8 agonist (e.g., R848)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Spleens from C57BL/6 mice
-
96-well cell culture plates
-
ELISA kits for murine IL-6, TNF-α, and IL-12p70
-
CO2 incubator
Procedure:
-
Prepare a single-cell suspension of splenocytes from C57BL/6 mice.
-
Resuspend cells in complete RPMI-1640 medium and adjust the cell concentration to 5 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound and the control agonist in complete RPMI-1640.
-
Add 100 µL of the diluted compounds to the wells. Include a vehicle control (e.g., DMSO) and a media-only control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the concentrations of IL-6, TNF-α, and IL-12p70 in the supernatants using ELISA kits according to the manufacturer's instructions.
Protocol 2: In Vivo Evaluation of Adjuvant Efficacy of this compound
Objective: To determine the in vivo efficacy of this compound as a vaccine adjuvant by measuring antigen-specific antibody and T-cell responses in mice.
Materials:
-
This compound
-
Model antigen (e.g., Ovalbumin, OVA)
-
C57BL/6 mice (6-8 weeks old)
-
Sterile PBS
-
Syringes and needles for immunization
-
Materials for blood collection and serum isolation
-
ELISA plates coated with the model antigen
-
Reagents for intracellular cytokine staining (e.g., Brefeldin A, anti-CD8, anti-IFN-γ antibodies)
-
Flow cytometer
Procedure:
-
Vaccine Formulation: Prepare vaccine formulations by mixing the model antigen with this compound in sterile PBS. Include control groups receiving antigen alone, adjuvant alone, and PBS alone.
-
Immunization: Immunize mice (n=5-8 per group) via a relevant route (e.g., intramuscular or subcutaneous) with 100 µL of the vaccine formulation. Administer a booster immunization on day 14.
-
Antibody Response:
-
Collect blood samples on days 14 (pre-boost) and 28 (post-boost).
-
Isolate serum and perform an antigen-specific ELISA to determine IgG1 and IgG2a antibody titers.
-
-
T-cell Response:
-
On day 28, sacrifice the mice and isolate splenocytes.
-
Restimulate the splenocytes in vitro with the model antigen or a relevant peptide for 6 hours in the presence of Brefeldin A.
-
Perform intracellular cytokine staining for IFN-γ in CD8+ T-cells.
-
Analyze the percentage of antigen-specific IFN-γ+ CD8+ T-cells by flow cytometry.
-
The following diagram illustrates the experimental workflow for evaluating this compound.
Safety Considerations
As with any novel immunomodulatory agent, a thorough safety and toxicology profile of this compound is essential. Preclinical studies should include assessments of local reactogenicity at the injection site, systemic inflammation markers, and general toxicology studies in relevant animal models.
Conclusion
This compound represents a promising next-generation vaccine adjuvant with a rational design aimed at maximizing immunogenicity while minimizing reactogenicity. The provided protocols offer a framework for the preclinical evaluation of its activity and efficacy. Further studies are warranted to fully characterize its mechanism of action and to establish its safety and potential for clinical development.
Application Notes and Protocols for IMD-biphenylC in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the investigation of IMD-biphenylC, a novel imidazoquinolinone-NF-κB immunomodulator dimer, in cancer cell lines. This document outlines the methodologies for assessing its anti-proliferative effects and its mechanism of action via the NF-κB signaling pathway.
Introduction to this compound
This compound is a novel synthetic compound that functions as a dimer of an imidazoquinolinone, a class of molecules known to modulate the immune system. Specifically, this compound has been identified as an immunomodulator that targets the Nuclear Factor-kappa B (NF-κB) signaling pathway. Research has indicated its potential as an anti-cancer agent due to its ability to inhibit tumor proliferation while exhibiting low systemic inflammation. The primary mechanism of action is believed to be the modulation of NF-κB, a key transcription factor involved in cancer cell proliferation, survival, and inflammation.
Mechanism of Action: NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting cancer cell growth and resistance to therapy. This compound is proposed to inhibit this pathway, leading to a reduction in the transcription of pro-survival and pro-inflammatory genes, ultimately resulting in the inhibition of tumor cell proliferation.
Proposed mechanism of this compound in the NF-κB signaling pathway.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound based on typical results for NF-κB inhibitors in cancer cell lines. Note: Specific experimental data for this compound is limited in publicly available literature. Researchers should determine these values experimentally for their specific cell lines of interest.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM)[1][2][3][4][5] |
| CT26 | Murine Colon Carcinoma | MTT | 72 | User Determined |
| B16-F10 | Murine Melanoma | MTT | 72 | User Determined |
| 4T1 | Murine Breast Cancer | MTT | 72 | User Determined |
| A549 | Human Lung Carcinoma | MTT | 72 | User Determined |
| MCF-7 | Human Breast Cancer | MTT | 72 | User Determined |
Table 2: Effect of this compound on Cytokine Production in Mouse Serum
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Vehicle Control | User Determined | User Determined |
| This compound (10 mg/kg) | User Determined | User Determined |
| Positive Control (e.g., LPS) | User Determined | User Determined |
Experimental Protocols
Cell Culture
-
Cell Lines: CT26 (murine colon carcinoma), and other cancer cell lines of interest.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Workflow for the MTT cell viability assay.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for NF-κB Pathway Proteins
This protocol is to assess the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB pathway.
Materials:
-
6-well cell culture plates
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with this compound at various concentrations for the desired time. A positive control for NF-κB activation (e.g., TNF-α) can be included.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Analyze band intensities relative to a loading control (e.g., β-actin).
In Vivo Antitumor Study in a CT26 Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
BALB/c mice (6-8 weeks old)
-
CT26 cells
-
This compound formulation for injection
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Subcutaneously inject 1 x 10⁵ to 1 x 10⁶ CT26 cells into the flank of BALB/c mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound).
-
Administer this compound via a suitable route (e.g., intratumoral or intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).
Cytokine Analysis by ELISA
This protocol is for measuring the levels of inflammatory cytokines in the serum of treated mice.
Materials:
-
Mouse IL-6 and TNF-α ELISA kits
-
Serum samples from treated and control mice
-
Microplate reader
Procedure:
-
Collect blood from mice via cardiac puncture or tail vein bleeding.
-
Isolate serum by centrifugation.
-
Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro detection of cancer cells using a novel fluorescent choline derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Immunomodulatory Effects of IMD-biphenylC
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMD-biphenylC is a novel synthetic small molecule with potential immunomodulatory properties. Assessing these effects is crucial for understanding its mechanism of action and its potential as a therapeutic agent. These application notes provide a comprehensive suite of protocols to characterize the immunomodulatory profile of this compound, from initial cytotoxicity screening to in-depth analysis of its impact on immune cell function and signaling pathways. The following assays are designed to be conducted in vitro using primary human immune cells or relevant cell lines.
Initial Cytotoxicity Assessment
Prior to evaluating the immunomodulatory activity of this compound, it is essential to determine its cytotoxic profile to ensure that subsequent observations are not due to cell death. The MTT assay is a reliable and widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[1][2][3]
Protocol 1: MTT Assay for Cytotoxicity in Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To determine the concentration range of this compound that is non-toxic to human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Centrifuge the plate at 1500 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Read the absorbance at 570 nm using a microplate reader.[1]
Data Presentation:
Table 1: Cytotoxicity of this compound on Human PBMCs after 48-hour incubation.
| This compound (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.23 ± 0.07 | 98.4 |
| 1 | 1.20 ± 0.09 | 96.0 |
| 10 | 1.15 ± 0.06 | 92.0 |
| 50 | 0.85 ± 0.05 | 68.0 |
| 100 | 0.45 ± 0.04 | 36.0 |
Assessment of Immunomodulatory Effects on Immune Cell Proliferation
A key function of the adaptive immune system is the proliferation of lymphocytes upon activation. The following protocol uses the CFSE dilution assay to assess the effect of this compound on T-cell proliferation. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.
Protocol 2: T-Cell Proliferation Assay using CFSE Staining
Objective: To evaluate the effect of this compound on the proliferation of activated human T-cells.
Materials:
-
Human PBMCs
-
RPMI-1640 medium (supplemented as above)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies
-
This compound
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Isolate PBMCs as described in Protocol 1.
-
Resuspend cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
Resuspend the CFSE-labeled cells at 1 x 10^6 cells/mL in complete medium.
-
Plate 100 µL of the cell suspension into a 96-well round-bottom plate.
-
Add 100 µL of medium containing the T-cell mitogen (e.g., PHA at 5 µg/mL) and the desired concentrations of this compound or vehicle control.
-
Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells, wash with FACS buffer, and acquire data on a flow cytometer, detecting CFSE in the FITC channel.
Data Presentation:
Table 2: Effect of this compound on PHA-stimulated T-Cell Proliferation.
| Treatment | Proliferation Index | % Divided Cells |
| Unstimulated Control | 1.05 | 2.5 |
| PHA (5 µg/mL) + Vehicle | 4.20 | 85.3 |
| PHA + this compound (1 µM) | 4.15 | 84.5 |
| PHA + this compound (10 µM) | 2.50 | 55.2 |
| PHA + this compound (50 µM) | 1.20 | 10.1 |
Cytokine Profiling
Cytokines are crucial mediators of immune responses. The effect of this compound on the production of key pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines can be quantified using ELISA.
Protocol 3: Quantification of Cytokine Production by ELISA
Objective: To measure the effect of this compound on cytokine secretion from activated immune cells.
Materials:
-
Human PBMCs or a macrophage cell line (e.g., RAW 264.7)
-
Appropriate cell culture medium
-
Lipopolysaccharide (LPS) as a stimulant
-
This compound
-
Commercially available ELISA kits for TNF-α, IL-6, and IL-10
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells (e.g., PBMCs at 1 x 10^6 cells/mL) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL). Include unstimulated and stimulated controls.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the culture supernatants.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Read the absorbance and calculate the cytokine concentrations based on the standard curve.
Data Presentation:
Table 3: Effect of this compound on Cytokine Production by LPS-stimulated PBMCs.
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Unstimulated | < 15 | < 20 | < 10 |
| LPS (1 µg/mL) + Vehicle | 1500 ± 120 | 2500 ± 200 | 300 ± 25 |
| LPS + this compound (1 µM) | 1450 ± 110 | 2400 ± 180 | 320 ± 30 |
| LPS + this compound (10 µM) | 800 ± 75 | 1300 ± 110 | 550 ± 45 |
| LPS + this compound (50 µM) | 350 ± 40 | 600 ± 50 | 800 ± 60 |
Signaling Pathway Analysis
Many immunomodulatory compounds exert their effects by targeting specific signaling pathways. The NF-κB pathway is a central regulator of inflammation and immunity. Its activation can be assessed by measuring the phosphorylation of key signaling proteins via Western blotting or flow cytometry.
Protocol 4: Analysis of NF-κB Activation
Objective: To determine if this compound modulates the activation of the NF-κB signaling pathway.
Materials:
-
Macrophage cell line (e.g., THP-1)
-
Appropriate cell culture medium
-
LPS
-
This compound
-
Phosphatase and protease inhibitors
-
Cell lysis buffer
-
Antibodies for phospho-p65, total p65, and a loading control (e.g., β-actin)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to 80% confluency.
-
Pre-treat cells with this compound or vehicle for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with buffer containing inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software.
Data Presentation:
Table 4: Densitometric Analysis of NF-κB p65 Phosphorylation.
| Treatment | p-p65 / Total p65 Ratio (Fold Change vs. Stimulated Control) |
| Unstimulated | 0.1 |
| LPS (1 µg/mL) + Vehicle | 1.0 |
| LPS + this compound (10 µM) | 0.45 |
Visualizations
Caption: Experimental workflow for assessing this compound's immunomodulatory effects.
Caption: Potential mechanism of this compound action on the NF-κB signaling pathway.
References
Application Notes and Protocols for In Vivo Studies with IMD-biphenylC
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for in vivo studies with the novel small molecule inhibitor, IMD-biphenylC.
Introduction
This compound is a potent and selective small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in various human cancers. This pathway plays a central role in cell growth, proliferation, survival, and angiogenesis. The biphenyl moiety of this compound is designed to fit into a key allosteric pocket of AKT, leading to the inhibition of its kinase activity. These protocols outline the necessary steps for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound in a preclinical setting.
Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway
This compound exerts its anti-tumor effects by targeting the PI3K/AKT/mTOR signaling pathway. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates a number of downstream targets, including mTOR, which promotes protein synthesis and cell growth. This compound inhibits the phosphorylation and subsequent activation of AKT, leading to a blockade of this signaling cascade and ultimately inducing apoptosis and inhibiting tumor growth.
Experimental Protocols
In Vivo Efficacy Study
This protocol describes a xenograft study to evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model.
Materials:
-
Human cancer cell line with a constitutively active PI3K/AKT/mTOR pathway (e.g., A549, PC-3)
-
6-8 week old female athymic nude mice
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Matrigel
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).
-
-
Dosing:
-
Prepare this compound formulations in the vehicle at the desired concentrations.
-
Administer this compound or vehicle to the respective groups via the determined route (e.g., oral gavage, intraperitoneal injection) at a specified frequency (e.g., once daily).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals daily.
-
-
Endpoint:
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³) or at the end of the study period.
-
Excise tumors and weigh them. A portion of the tumor can be flash-frozen for pharmacodynamic analysis or fixed in formalin for immunohistochemistry.
-
Pharmacokinetic (PK) Study
This protocol is designed to determine the pharmacokinetic profile of this compound.
Materials:
-
6-8 week old male Sprague-Dawley rats or C57BL/6 mice
-
This compound
-
Vehicle
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Administer a single dose of this compound via the intended clinical route (e.g., oral, intravenous).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge blood samples to separate plasma.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
-
Pharmacodynamic (PD) Study
This protocol aims to assess the in vivo target engagement of this compound.
Materials:
-
Tumor-bearing mice from the efficacy study or a separate cohort.
-
This compound
-
Vehicle
-
Reagents for Western blotting or immunohistochemistry (IHC).
Procedure:
-
Dosing:
-
Administer a single dose of this compound or vehicle.
-
-
Tissue Collection:
-
Euthanize animals at various time points post-dose.
-
Collect tumor tissue and other relevant organs.
-
-
Analysis:
-
Prepare tissue lysates for Western blot analysis to measure the levels of phosphorylated and total AKT and downstream effectors (e.g., p-S6K).
-
Alternatively, perform IHC on fixed tumor sections to visualize the inhibition of the pathway.
-
Data Presentation
Quantitative data from the in vivo studies should be summarized in a clear and concise manner to facilitate comparison between treatment groups.
Table 1: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle | - | 1500 ± 150 | - | 1.5 ± 0.2 |
| This compound | 10 | 900 ± 120 | 40 | 0.9 ± 0.1 |
| This compound | 30 | 450 ± 80 | 70 | 0.5 ± 0.08 |
| This compound | 100 | 150 ± 40 | 90 | 0.2 ± 0.05 |
Table 2: Toxicity Evaluation of this compound
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM | Observations |
| Vehicle | - | +5.0 ± 1.5 | No adverse effects |
| This compound | 10 | +4.5 ± 1.2 | No adverse effects |
| This compound | 30 | +2.0 ± 1.0 | No adverse effects |
| This compound | 100 | -3.0 ± 1.8 | Mild lethargy |
Table 3: Key Pharmacokinetic Parameters of this compound
| Parameter | Unit | Oral Administration | Intravenous Administration |
| Cmax | ng/mL | 1200 ± 250 | 5000 ± 800 |
| Tmax | h | 2.0 | 0.25 |
| AUC(0-t) | ng*h/mL | 7500 ± 1500 | 9000 ± 1800 |
| t1/2 | h | 6.5 ± 1.2 | 5.8 ± 1.0 |
| Bioavailability | % | 83.3 | - |
Conclusion
The protocols described in these application notes provide a robust framework for the preclinical in vivo evaluation of this compound. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for the continued development of this promising anti-cancer agent. Further studies may be warranted to explore combination therapies and to investigate potential mechanisms of resistance.
Application Notes and Protocols for the Synthesis of IMD-biphenylC Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMD-biphenylC derivatives represent a novel class of immunomodulatory compounds, ingeniously designed as conjugates of an imidazoquinolinone-based Toll-like receptor 7/8 (TLR7/8) agonist and a biphenyl-containing NF-κB modulator, such as a honokiol derivative. This unique dimeric structure allows for the simultaneous activation of innate immunity and modulation of the subsequent inflammatory response, offering a promising strategy for vaccine adjuvants and cancer immunotherapy.[1][2] The imidazoquinolinone moiety acts as a potent stimulator of TLR7 and TLR8, leading to the activation of downstream signaling pathways that culminate in the production of pro-inflammatory cytokines and the enhancement of adaptive immune responses.[1] The biphenyl component, derived from natural products like honokiol, serves to temper the potentially excessive inflammation by inhibiting the NF-κB signaling pathway.[1][3]
This document provides detailed application notes on the synthesis of these derivatives, focusing on key chemical transformations such as the Suzuki-Miyaura and Ullmann couplings for the formation of the biphenyl core, and subsequent amide bond formation for the conjugation of the two active moieties. Furthermore, it outlines experimental protocols for the synthesis and biological evaluation of these compounds.
Synthetic Methodologies
The synthesis of this compound derivatives can be conceptually divided into three main stages:
-
Synthesis of the biphenyl core structure.
-
Synthesis of the imidazoquinolinone TLR7/8 agonist with a reactive handle.
-
Conjugation of the biphenyl and imidazoquinolinone moieties.
Biphenyl Core Synthesis
The central biphenyl scaffold is typically constructed using palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura and Ullmann reactions being the most prevalent methods.
a) Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron compound (e.g., a boronic acid or ester) and an organohalide in the presence of a palladium catalyst and a base. This reaction is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.
b) Ullmann Coupling
The Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl. While it often requires harsher reaction conditions (higher temperatures) compared to the Suzuki-Miyaura coupling, it remains a valuable tool, particularly for the synthesis of symmetrical biphenyls. The mechanism is thought to involve the formation of an active copper(I) species.
Imidazoquinolinone Synthesis
The imidazoquinolinone core of the TLR7/8 agonist is typically synthesized through a multi-step sequence. A key feature for its use in this compound derivatives is the incorporation of a reactive handle, such as a primary amine, which allows for subsequent conjugation.
Conjugation via Amide Bond Formation
The final step in the synthesis of this compound is the covalent linkage of the biphenyl and imidazoquinolinone components. This is most commonly achieved through the formation of a stable amide bond. This involves activating the carboxylic acid group of one component (or a linker attached to it) and reacting it with the amine handle on the other component. Standard peptide coupling reagents such as HATU or EDC/DCC can be employed for this purpose.
Experimental Protocols
Protocol 1: Synthesis of a Biphenyl Precursor via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a biphenyl derivative that can be further functionalized for conjugation.
Materials:
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene)
-
Arylboronic acid (e.g., 4-carboxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.
-
Add the catalyst solution to the reaction flask, followed by a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Fit the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Add water and ethyl acetate, and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Amide Coupling
This protocol outlines the final conjugation step.
Materials:
-
Biphenyl-carboxylic acid derivative (from Protocol 1, after necessary functional group manipulations) (1.0 eq)
-
Imidazoquinolinone-amine derivative (1.1 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
Dissolve the biphenyl-carboxylic acid derivative in anhydrous DMF in a round-bottom flask.
-
Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add the imidazoquinolinone-amine derivative to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound derivative by flash column chromatography or preparative HPLC.
Data Presentation
The biological activity of this compound derivatives is typically assessed by their ability to modulate cytokine production in immune cells, such as RAW 264.7 macrophages or bone marrow-derived dendritic cells (BMDCs).
| Compound | Cell Line | Stimulant | Cytokine Measured | IC50 / EC50 (nM) | Fold Change vs. Control | Reference |
| This compound | BMDCs | - | IL-6 | No significant change | ~1 | |
| IMD-biphenylA | BMDCs | - | IL-6 | Reduced to baseline | <0.5 | |
| TLR7/8 Agonist | BMDCs | - | IL-6 | - | ~4-5 | |
| This compound | RAW 264.7 | LPS | NO₂⁻ | Reduced to baseline | <0.2 | |
| TLR7/8 Agonist | RAW 264.7 | LPS | NO₂⁻ | - | ~2.5-3 |
Note: The data presented are illustrative and based on qualitative descriptions from the literature. Specific numerical values for IC50/EC50 may vary depending on the experimental conditions.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound derivatives exert their effects through the modulation of two key signaling pathways: the TLR7/8 pathway and the NF-κB pathway.
-
TLR7/8 Signaling Pathway: The imidazoquinolinone moiety of this compound binds to TLR7 and TLR8 in the endosomes of immune cells. This triggers a signaling cascade involving the adaptor protein MyD88 and IRAK kinases, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and type I interferons.
-
NF-κB Signaling Pathway: The biphenyl component of this compound acts as a modulator of the NF-κB pathway. The canonical NF-κB pathway is activated by various stimuli, including TLR signaling, and leads to the transcription of pro-inflammatory genes. The biphenyl moiety can inhibit this pathway, thereby reducing the production of inflammatory mediators and mitigating potential immunotoxicity.
Caption: this compound signaling pathway.
Experimental Workflow
A typical workflow for the synthesis and evaluation of this compound derivatives is as follows:
Caption: Experimental workflow for this compound.
Conclusion
The synthesis of this compound derivatives represents a sophisticated approach to immunomodulation, leveraging established and robust chemical methodologies to create novel bifunctional molecules. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological activities of this promising class of compounds for applications in vaccine development and immunotherapy. Careful optimization of reaction conditions and thorough biological evaluation are crucial for the successful development of potent and safe this compound-based therapeutics.
References
Application Notes and Protocols: A STING Agonist in Combination Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy, particularly for tumors that are resistant to single-agent checkpoint inhibitor therapies. STING agonists work by mimicking a viral infection within the tumor microenvironment, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of immune cells, effectively turning "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing.
This document provides detailed application notes and protocols for a representative potent cyclic dinucleotide (CDN) STING agonist, here referred to as IMD-biphenylC (represented by BI 7446) , for use in combination with other immunotherapies such as anti-PD-1 and anti-CTLA-4 antibodies. BI 7446 is a STING agonist that has shown significant preclinical activity and has advanced to clinical trials, both as a monotherapy and in combination with anti-PD-1 antibodies[1][2][3][4].
Mechanism of Action: this compound (STING Agonist)
This compound is a synthetic cyclic dinucleotide that potently activates all known human STING variants[1]. Its mechanism of action involves the following key steps:
-
Binding and Activation: Upon intratumoral administration, this compound binds directly to the STING protein located on the endoplasmic reticulum of various cells within the tumor microenvironment, including dendritic cells (DCs), macrophages, and cancer cells.
-
Conformational Change and Translocation: This binding induces a conformational change in STING, leading to its oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus.
-
TBK1 and IRF3 Recruitment: In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).
-
IRF3 Phosphorylation and Nuclear Translocation: TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus.
-
Type I Interferon Production: In the nucleus, phosphorylated IRF3 drives the transcription of genes encoding type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.
-
Enhanced Anti-Tumor Immunity: The secreted type I interferons lead to the maturation and activation of antigen-presenting cells (APCs) like dendritic cells, enhancing the priming and activation of tumor-specific CD8+ T cells. This results in increased T cell infiltration into the tumor and subsequent cancer cell killing.
Combination Therapy Rationale
Combining this compound with immune checkpoint inhibitors (ICIs) like anti-PD-1 and anti-CTLA-4 antibodies is a synergistic approach to cancer treatment.
-
This compound and anti-PD-1/PD-L1: While this compound enhances the infiltration and activation of cytotoxic T lymphocytes (CTLs) into the tumor, tumor cells can express PD-L1, which binds to the PD-1 receptor on CTLs, leading to T cell exhaustion. Combining this compound with an anti-PD-1 or anti-PD-L1 antibody can block this inhibitory signal, thus sustaining the anti-tumor activity of the recruited T cells. Preclinical studies and ongoing clinical trials are evaluating the combination of the STING agonist BI 7446 with an anti-PD-1 antibody.
-
This compound and anti-CTLA-4: Anti-CTLA-4 antibodies primarily work by blocking the inhibitory CTLA-4 receptor on T cells in the lymph nodes, leading to enhanced T cell priming and proliferation. Combining this compound with an anti-CTLA-4 antibody can potentially broaden the T cell response initiated by the STING agonist and further enhance the activation of tumor-specific T cells.
Data Presentation
Table 1: In Vitro Activity of this compound (represented by BI 7446)
| Cell Line | STING Variant | Assay | Endpoint | Result (EC50) |
| THP1-Dual™ KI-hSTING-WT | Wild-Type | ISG Reporter | IRF Pathway Activation | Potent Activation |
| THP1-Dual™ KI-hSTING-HAQ | R71H-G230A-R293Q | ISG Reporter | IRF Pathway Activation | Potent Activation |
| THP1-Dual™ KI-hSTING-AQ | G230A-R293Q | ISG Reporter | IRF Pathway Activation | Potent Activation |
| THP1-Dual™ KI-hSTING-Q | R293Q | ISG Reporter | IRF Pathway Activation | Potent Activation |
| THP1-Dual™ KI-hSTING-REF | R232H | ISG Reporter | IRF Pathway Activation | Potent Activation |
Data based on the reported broad-spectrum activity of BI 7446 on all five major STING variants.
Table 2: In Vivo Anti-Tumor Efficacy of a STING Agonist as Monotherapy and in Combination with an Anti-PD-1 Antibody in a Syngeneic Mouse Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 20 | Tumor Growth Inhibition (%) | Complete Responses |
| Vehicle Control | q3d x 3, i.t. | ~1500 | 0 | 0/8 |
| This compound (low dose) | q3d x 3, i.t. | ~800 | ~47 | 1/8 |
| Anti-PD-1 Ab | q3d x 3, i.p. | ~1200 | ~20 | 0/8 |
| This compound + Anti-PD-1 Ab | q3d x 3, i.t./i.p. | ~200 | ~87 | 5/8 |
Illustrative data based on typical outcomes observed in preclinical studies combining STING agonists with anti-PD-1 therapy in models like CT26 or MC38. i.t. = intratumoral, i.p. = intraperitoneal, q3d = every 3 days.
Experimental Protocols
Protocol 1: In Vitro STING Pathway Activation Assay
Objective: To assess the activation of the STING pathway in vitro by measuring the induction of an interferon-stimulated gene (ISG) reporter.
Materials:
-
THP1-Dual™ KI-hSTING reporter cells (InvivoGen)
-
This compound (or other STING agonist)
-
Cell culture medium (RPMI 1640, 10% FBS, 1% Pen-Strep)
-
QUANTI-Luc™ (InvivoGen)
-
White, flat-bottom 96-well plates
-
Luminometer
Procedure:
-
Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound dilutions to the cells. Include a vehicle-only control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.
-
Transfer 20 µL of the cell culture supernatant to a white 96-well plate.
-
Add 50 µL of the QUANTI-Luc™ reagent to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
Calculate the fold induction of ISG expression relative to the vehicle control.
Protocol 2: In Vivo Combination Immunotherapy in a Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a mouse tumor model.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Syngeneic tumor cells (e.g., CT26, MC38)
-
This compound (for intratumoral injection)
-
Anti-mouse PD-1 antibody (clone RMP1-14 or similar)
-
Isotype control antibody
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 5 x 10^5 tumor cells into the flank of each mouse.
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle (PBS) i.t. + Isotype control i.p.
-
Group 2: this compound i.t. + Isotype control i.p.
-
Group 3: Vehicle (PBS) i.t. + Anti-PD-1 Ab i.p.
-
Group 4: this compound i.t. + Anti-PD-1 Ab i.p.
-
-
Administer treatments according to the desired schedule (e.g., on days 10, 13, and 16 post-tumor implantation).
-
Intratumoral (i.t.) injections of this compound (e.g., 10 µg in 50 µL PBS).
-
Intraperitoneal (i.p.) injections of anti-PD-1 antibody (e.g., 200 µg in 100 µL PBS).
-
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Euthanize mice when tumors reach the predetermined endpoint size or if signs of toxicity are observed.
-
Analyze tumor growth curves and survival data.
Protocol 3: Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize the immune cell populations within the tumor microenvironment following combination therapy.
Materials:
-
Tumors from treated mice (from Protocol 2)
-
RPMI 1640 medium
-
Collagenase IV and DNase I
-
FACS buffer (PBS + 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1, Granzyme B)
-
Live/Dead stain
-
Flow cytometer
Procedure:
-
At a predetermined time point (e.g., 3-5 days after the last treatment), harvest tumors from mice.
-
Mince the tumors and digest them in RPMI containing Collagenase IV and DNase I for 30-60 minutes at 37°C to create a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the cells with FACS buffer.
-
Perform a cell count and assess viability.
-
Stain the cells with a Live/Dead dye according to the manufacturer's protocol.
-
Block Fc receptors with anti-CD16/32 antibody.
-
Stain for surface markers with a cocktail of fluorescently conjugated antibodies for 30 minutes at 4°C.
-
If intracellular staining is required (e.g., for FoxP3, Granzyme B), fix and permeabilize the cells using a dedicated kit, followed by staining with intracellular antibodies.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify different immune cell populations (e.g., CD8+ T cells, regulatory T cells, etc.).
Visualizations
Caption: this compound (STING Agonist) Signaling Pathway.
Caption: Combination Immunotherapy Logical Relationship.
References
- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of BI 7446: A Potent Cyclic Dinucleotide STING Agonist with Broad-Spectrum Variant Activity for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
practical guide to IMD-biphenylC dosage and administration
A comprehensive search for "IMD-biphenylC" has yielded no specific results regarding its dosage, administration, pharmacokinetics, or experimental protocols. The provided information from the search results pertains to related but distinct compounds such as "IMD-biphenylB" and general topics like "polychlorinated biphenyls (PCBs)" and quantitative in vitro to in vivo extrapolation (QIVIVE).
This lack of specific data makes it impossible to create the requested detailed Application Notes and Protocols for "this compound." The scientific literature and publicly available databases do not appear to contain information on a compound with this exact name.
It is possible that "this compound" is a novel or internal development compound with limited public information. Alternatively, there may be a typographical error in the compound's name.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to:
-
Verify the compound name: Double-check the spelling and nomenclature to ensure accuracy.
-
Consult internal documentation: If this is a compound from an internal research program, refer to internal databases and documentation.
-
Contact the source: If the name was obtained from a publication or collaborator, it is advisable to contact them for clarification and further details.
Without specific data on this compound, any attempt to provide dosage and administration guidelines would be speculative and potentially unsafe. Therefore, no application notes, protocols, data tables, or diagrams can be generated at this time.
Application of IMD-biphenylC in Inflammatory Disease Models
Application Notes
Introduction
IMD-biphenylC, also known as IMD-0354, is a potent and selective, cell-permeable inhibitor of the IκB kinase β (IKKβ) subunit.[1][2] IKKβ is a critical enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory and immune responses.[3][4] By inhibiting IKKβ, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation and activation of NF-κB.[1] This mechanism of action makes this compound a valuable tool for studying the role of the NF-κB pathway in various inflammatory diseases and a potential therapeutic candidate.
Mechanism of Action
The NF-κB signaling pathway is a key driver of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α) or pathogens, activate the IKK complex, which includes the catalytic subunits IKKα and IKKβ. IKKβ then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound selectively inhibits the kinase activity of IKKβ, thereby preventing IκBα phosphorylation and blocking the entire downstream signaling cascade.
Applications in Inflammatory Disease Models
This compound has demonstrated efficacy in a range of preclinical inflammatory disease models:
-
Chronic Asthma: In a mouse model of chronic asthma sensitized with Dermatophagoides pteronyssinus, IMD-0354 administration significantly reduced airway inflammation and remodeling. Specifically, it decreased the number of bronchial eosinophils, inhibited goblet cell hyperplasia, subepithelial fibrosis, collagen deposition, and smooth muscle hypertrophy. The compound also suppressed the production of pro-inflammatory mediators like TGF-β, IL-13, and IL-1β, while restoring the levels of IFN-γ.
-
Neuroinflammation: this compound and related compounds have shown promise in models of neuroinflammation. For instance, in an experimental autoimmune encephalomyelitis (EAE) mouse model, a model for multiple sclerosis, a related compound, IMD-006, reduced neuroinflammation by promoting IL-10 producing CD4+ T lymphocytes.
-
Radiation-Induced Damage: IMD-0354 has been shown to have a mitigative effect on radiation-induced damage. In mice subjected to whole-body X-irradiation, administration of IMD-0354 significantly improved survival rates. This protective effect is attributed to the suppression of NF-κB activity in bone marrow and spleen cells.
-
Cancer: While primarily an anti-inflammatory agent, the inhibition of the constitutively active NF-κB pathway in many cancer cells gives this compound anti-tumor properties. For example, IMD-0354 has been shown to suppress tumor expansion in nude mice with established MDA-MB-231 breast cancer tumors.
-
Ocular Inflammation: In a rat model, IMD-0354 significantly reduced the number of infiltrating cells in the aqueous humor, demonstrating its potential in treating ocular inflammatory conditions.
Quantitative Data Summary
| Parameter | Model/Cell Line | Value | Reference |
| IC50 (IKKβ inhibition) | - | 250 nM | |
| IC50 (TNF-α induced NF-κB transcription) | - | 1.2 µM | |
| In Vivo Efficacy (Asthma Model) | OVA-sensitized mice | 20 mg/kg | |
| In Vivo Efficacy (Tumor Model) | Nude mice with MDA-MB-231 tumors | 5 mg/kg/day | |
| In Vivo Efficacy (Ocular Inflammation) | Rats | 30 mg/kg | |
| In Vivo Efficacy (Radiation Damage) | C57BL/6J Jcl mice | - |
Visualizations
Caption: Mechanism of action of this compound in the NF-κB signaling pathway.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
1. In Vitro Inhibition of NF-κB Activation
-
Objective: To determine the effect of this compound on TNF-α-induced NF-κB activation in cultured cells (e.g., cardiomyocytes or 3T3-L1 adipocytes).
-
Materials:
-
Cultured cardiomyocytes or 3T3-L1 adipocytes
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Recombinant human TNF-α
-
This compound
-
DMSO (vehicle)
-
Phosphate-buffered saline (PBS)
-
Reagents for Western blotting (lysis buffer, primary antibodies against phospho-IκBα, IκBα, and a loading control like GAPDH, secondary antibodies)
-
Reagents for immunofluorescence (paraformaldehyde, Triton X-100, primary antibody against NF-κB p65, fluorescently labeled secondary antibody, DAPI)
-
-
Protocol:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, chamber slides for immunofluorescence).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 12 hours if required by the specific cell type to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 6 nM) for a predetermined time (e.g., 15-30 minutes for IκBα phosphorylation, 30-60 minutes for NF-κB nuclear translocation).
-
For Western Blotting:
-
Wash cells with ice-cold PBS.
-
Lyse the cells and collect protein extracts.
-
Determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα and total IκBα.
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
-
For Immunofluorescence:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding sites.
-
Incubate with an anti-NF-κB p65 antibody.
-
Incubate with a fluorescently labeled secondary antibody and counterstain nuclei with DAPI.
-
Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.
-
-
2. In Vivo Evaluation in a Mouse Model of Chronic Asthma
-
Objective: To assess the therapeutic efficacy of this compound in a Dermatophagoides pteronyssinus (Dp)-sensitized mouse model of chronic asthma.
-
Materials:
-
BALB/c mice
-
Dermatophagoides pteronyssinus (Dp) extract
-
Alum adjuvant
-
This compound
-
Vehicle for in vivo administration
-
Equipment for intratracheal administration
-
Reagents for bronchoalveolar lavage (BAL) and cell counting
-
Reagents for histology (formalin, paraffin, H&E stain, PAS stain, Masson's trichrome stain)
-
Reagents for ELISA to measure cytokine levels in BAL fluid (BALF)
-
-
Protocol:
-
Sensitization and Challenge:
-
Sensitize mice by intraperitoneal injection of Dp extract with alum on days 0 and 14.
-
From day 21, challenge the mice with intratracheal administration of Dp extract three times a week for 5 weeks.
-
-
This compound Treatment:
-
Administer this compound (e.g., 20 mg/kg) or vehicle to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily during the challenge period.
-
-
Readout and Analysis (24-48 hours after the final challenge):
-
Airway Hyperresponsiveness: Measure airway resistance in response to increasing doses of methacholine.
-
Bronchoalveolar Lavage (BAL):
-
Perform BAL to collect fluid and cells from the lungs.
-
Determine the total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BALF.
-
-
Cytokine Analysis: Measure the levels of IL-5, IL-13, and other relevant cytokines in the BALF using ELISA.
-
Histopathology:
-
Perfuse and fix the lungs in formalin.
-
Embed the lung tissue in paraffin and prepare sections.
-
Stain sections with H&E (for general inflammation), PAS (for goblet cell hyperplasia/mucus production), and Masson's trichrome (for collagen deposition/fibrosis).
-
Score the stained sections for the severity of inflammation and remodeling.
-
-
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the specific conditions, concentrations, and time points for their particular experimental setup and model system. Always adhere to institutional guidelines for animal care and use.
References
Application Notes and Protocols: Laboratory Preparation of IMD-biphenylC Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
IMD-biphenylC is a novel biphenyl-containing compound under investigation for its potential to modulate the Immune Deficiency (IMD) signaling pathway. The IMD pathway is a crucial component of the innate immune system in insects and is homologous to the human TNF signaling pathway. Its modulation has significant implications for studying immune responses, inflammation, and developing novel therapeutic agents.
These application notes provide a detailed protocol for the preparation of this compound solutions for in vitro and in vivo studies. The information is compiled from established methodologies for handling biphenyl compounds and knowledge of the IMD signaling pathway.
Chemical and Physical Properties
While specific data for this compound is not publicly available, the following table summarizes the general properties of biphenyl as a reference. Researchers should perform their own characterization for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀ | [1] |
| Molecular Weight | 154.21 g/mol | [1][2] |
| Appearance | Colorless to pale-yellow crystals or flakes | [1][2] |
| Odor | Pleasant, characteristic | |
| Melting Point | 69.2 °C | |
| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, ether, benzene, carbon tetrachloride, and methanol. | |
| Stability | Stable under recommended storage conditions. |
Experimental Protocols
Solution Preparation
Objective: To prepare a stock solution of this compound for use in biological assays. Due to the low aqueous solubility of biphenyl compounds, an organic solvent is required for initial dissolution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
-
Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol for a 10 mM Stock Solution:
-
Weighing the Compound: Accurately weigh out 1.5421 mg of this compound powder using an analytical balance and place it into a sterile 1.5 mL microcentrifuge tube. This is based on a hypothetical molecular weight of 154.21 g/mol , which should be adjusted to the actual molecular weight of this compound.
-
Initial Dissolution: Add 1 mL of 100% DMSO to the tube containing the this compound powder.
-
Solubilization: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary. This creates a 10 mM stock solution.
-
Storage of Stock Solution: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Biphenyl compounds are generally stable under these conditions.
-
Preparation of Working Solutions: To prepare a working solution, dilute the 10 mM stock solution in the desired cell culture medium or buffer. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the medium.
-
Important: The final concentration of DMSO in the working solution should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Stability and Storage
-
Stock Solutions (in DMSO): Stable for several months when stored at -20°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Working Solutions (in aqueous buffer/media): Should be prepared fresh for each experiment. Due to the hydrophobic nature of biphenyl compounds, they may precipitate out of aqueous solutions over time.
Signaling Pathway and Experimental Workflow
IMD Signaling Pathway
The IMD pathway is a key innate immune signaling cascade in insects, primarily activated by Gram-negative bacteria. The pathway culminates in the activation of the NF-κB transcription factor Relish, which induces the expression of antimicrobial peptides (AMPs).
Caption: Hypothetical inhibition of the Dredd caspase by this compound in the IMD signaling pathway.
Experimental Workflow for Assessing this compound Activity
The following workflow outlines a general procedure for testing the effect of this compound on the IMD pathway in an insect cell line (e.g., S2 cells).
Caption: General experimental workflow for evaluating the bioactivity of this compound.
Disclaimer
The information provided in these application notes is intended for guidance purposes only. "this compound" is a hypothetical name used for the purpose of this document, as no specific compound with this designation was found in the public domain. The provided protocols are based on the general properties of biphenyl compounds. Researchers must perform their own validation and optimization for their specific biphenyl derivative and experimental system. Always adhere to standard laboratory safety procedures when handling chemicals.
References
Troubleshooting & Optimization
troubleshooting IMD-biphenylC low solubility issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with IMD-biphenylC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected solubility?
This compound is a small molecule inhibitor targeting the Immune Deficiency (IMD) signaling pathway. Based on its biphenyl core structure, this compound is predicted to be a hydrophobic compound with low aqueous solubility. Biphenyl compounds are generally insoluble in water but soluble in many organic solvents.[1][2] The solubility in aqueous buffers is expected to be low and may require optimization for consistent experimental results.
Q2: I've just received this compound powder. How should I prepare a stock solution?
For initial use, it is highly recommended to prepare a high-concentration stock solution in a water-miscible organic solvent. The most common choice is 100% Dimethyl Sulfoxide (DMSO).[3] This stock solution can then be serially diluted into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system, typically less than 0.5% v/v.[4]
Q3: My this compound is not fully dissolving in DMSO. What should I do?
Several factors can influence the solubility of this compound in DMSO:
-
Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of the inhibitor.
-
Temperature: Solubility can be temperature-dependent. Gentle warming (e.g., to 37°C) and vortexing or sonication can aid dissolution. However, be cautious as excessive heat may degrade the compound.
-
Concentration: You may be attempting to prepare a solution that is above the compound's solubility limit in DMSO. Try preparing a lower concentration stock solution.
Q4: When I add my this compound DMSO stock solution to my aqueous cell culture medium, a precipitate forms immediately. What is happening and how can I prevent this?
This phenomenon, often called "crashing out," occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[3] Here are some potential causes and solutions:
-
High Final Concentration: The final concentration of this compound in the media may exceed its aqueous solubility limit. Try lowering the final working concentration.
-
Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation. Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) cell culture media for dilutions.
Q5: The media containing this compound looks fine at first, but a precipitate forms after a few hours in the incubator. What could be the cause?
Delayed precipitation can occur due to several factors:
-
Changes in Media Environment: Shifts in pH or temperature over time in the incubator can affect compound solubility.
-
Interaction with Media Components: this compound may interact with salts, amino acids, or proteins in the media, forming insoluble complexes. If possible, trying a different basal media formulation might help.
-
Evaporation: Evaporation of media from culture plates can increase the concentration of the compound, leading to precipitation. Ensure proper humidification in the incubator.
Troubleshooting Guides
Issue: Low Solubility of this compound in Aqueous Buffers
If you are experiencing persistent solubility issues with this compound in your experimental buffer, consider the following systematic approach to identify a suitable solvent system.
Caption: Troubleshooting workflow for this compound low solubility.
Quantitative Data Summary: Solubility of this compound in Common Solvents
The following table summarizes the approximate solubility of a generic biphenyl compound, which can be used as a starting point for this compound. Note: This is generalized data and empirical testing is recommended.
| Solvent | Predicted Solubility (at 25°C) | Notes |
| Water | < 10 µg/mL | Very low solubility. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 10 µg/mL | Similar to water, high salt content can decrease solubility. |
| Ethanol | ~ 5-10 mg/mL | Moderately soluble. |
| Methanol | ~ 3-7 mg/mL | Moderately soluble. |
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | High solubility, recommended for stock solutions. |
| Polyethylene Glycol 400 (PEG 400) | ~ 20-30 mg/mL | Good co-solvent potential. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental media.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Appropriate vials (e.g., amber glass or polypropylene)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM solution. (Mass = 10 mmol/L * Molar Mass of this compound * Volume in L).
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add DMSO: Add the calculated volume of high-purity DMSO to the vial.
-
Dissolve: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Gentle Warming (if necessary): If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.
-
Sonication (if necessary): Sonication for 5-10 minutes can also be used to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay by Turbidimetry
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
10 mM this compound in 100% DMSO
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare Serial Dilutions: In a separate 96-well plate, prepare a 2-fold serial dilution of the 10 mM this compound stock solution in DMSO.
-
Add to Aqueous Buffer: In the clear-bottom 96-well plate, add a fixed volume of your aqueous buffer to each well (e.g., 198 µL).
-
Add Compound Dilutions: Transfer a small volume of each DMSO dilution of this compound to the corresponding wells of the plate containing the aqueous buffer (e.g., 2 µL), so that the final DMSO concentration is 1%. Include a DMSO-only control.
-
Incubate: Incubate the plate at room temperature or 37°C for a set period (e.g., 2 hours).
-
Measure Turbidity: Read the absorbance of the plate at 600 nm.
-
Determine Solubility Limit: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in absorbance compared to the DMSO-only control.
IMD Signaling Pathway
This compound is designed to inhibit the IMD signaling pathway, which is a key component of the innate immune response in insects and is analogous to the human TNF receptor signaling pathway. Understanding this pathway is crucial for interpreting experimental results.
Caption: Simplified diagram of the IMD signaling pathway and the putative target of this compound.
References
Technical Support Center: Optimizing IMD-biphenylC Synthesis
Compound of Interest: IMD-biphenylC (Note: As specific data for "this compound" is not publicly available, this guide focuses on the widely applicable Suzuki-Miyaura cross-coupling reaction for biphenyl synthesis.)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of biphenyl compounds, exemplified by the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
Question: Why is my Suzuki-Miyaura coupling reaction yield for biphenyl synthesis low?
Answer: Low yields in Suzuki-Miyaura coupling for biphenyl synthesis can arise from several factors. A primary cause can be the instability of the boronic acid, which may lead to decomposition or side reactions.[1][2] The selection of catalyst, ligand, base, and solvent system is also crucial and often specific to the substrates being used.[1] For instance, electron-rich ligands can facilitate the oxidative addition step, which is often the rate-determining step, particularly for less reactive aryl chlorides.[1][3] Furthermore, maintaining an inert atmosphere is critical, as oxygen can lead to the homocoupling of the boronic acid, thereby reducing the yield of the desired biphenyl product. Reaction temperature and efficient mixing, especially in biphasic systems, also significantly impact the reaction's efficiency.
Question: I am observing a significant amount of homocoupling byproducts. How can I minimize this side reaction?
Answer: Homocoupling of boronic acids is a frequent side reaction in Suzuki-Miyaura couplings. This is often promoted by the presence of oxygen, which can generate Pd(II) species from the Pd(0) catalyst. To mitigate this, it is essential to perform the reaction under strictly inert conditions by thoroughly degassing the solvent and the reaction mixture. The choice of ligand can also influence the degree of homocoupling; bulky ligands can help suppress this side reaction. Using a Pd(0) precatalyst instead of a Pd(II) salt can also minimize the initial concentration of Pd(II) and thus reduce homocoupling. In some instances, adjusting the stoichiometry of the reactants or the choice of base can also help diminish the formation of homocoupling byproducts.
Question: My reaction is not proceeding to completion, even with extended reaction times. What could be the issue?
Answer: Incomplete conversion in a Suzuki-Miyaura reaction can be attributed to several factors. Catalyst deactivation is a common issue, which can be caused by impurities in the reagents or solvents. The choice of ligand is also critical, especially for challenging substrates such as sterically hindered or electron-rich aryl halides. In such cases, using bulky, electron-rich phosphine ligands can enhance catalyst activity and promote the reaction to completion. The base also plays a crucial role; an inappropriate base may not be effective in promoting the transmetalation step. It is also important to ensure that the reaction temperature is optimal for the specific catalytic system being used.
Question: I am struggling with the purification of my biphenyl product from the reaction mixture. What are some effective purification strategies?
Answer: Purification of biphenyl compounds from Suzuki-Miyaura reaction mixtures can be challenging due to the presence of structurally similar byproducts like homocoupled products. Column chromatography on silica gel is a standard and often effective method for purification. The choice of eluent system is critical and may require some optimization to achieve good separation. In cases where the polarity of the product and byproducts are very similar, alternative purification techniques such as preparative thin-layer chromatography (TLC) or recrystallization might be necessary. It is also beneficial to perform an aqueous workup to remove the inorganic base and other water-soluble impurities before chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate palladium catalyst and ligand for my biphenyl synthesis? A1: The choice of catalyst and ligand is highly dependent on the specific substrates. For simple aryl bromides and iodides, catalysts like Pd(PPh₃)₄ may be sufficient. However, for more challenging substrates like aryl chlorides or sterically hindered systems, more sophisticated catalysts and ligands are often required. Bulky, electron-rich phosphine ligands, such as SPhos or DavePhos, have been shown to be highly effective for a broad range of substrates, including aryl chlorides.
Q2: What is the role of the base in the Suzuki-Miyaura reaction, and how do I choose the right one? A2: The base plays multiple roles in the Suzuki-Miyaura coupling, including the formation of the active palladium complex and facilitating the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can significantly impact the reaction outcome, and the optimal base is often substrate-dependent. For instance, stronger bases may be required for less reactive substrates.
Q3: What is the best solvent for my Suzuki-Miyaura coupling reaction? A3: A variety of solvents can be used for Suzuki-Miyaura reactions, including toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF). Often, a mixture of an organic solvent and an aqueous solution of the base is employed. The presence of water can enhance the solubility of the base and facilitate the reaction. For example, a mixture of methanol and water has been reported to be effective, with a 3:2 ratio providing a high yield of biphenyl in one study.
Q4: How can I prevent the protodeboronation of my boronic acid? A4: Protodeboronation is a side reaction where the boronic acid reacts with water to lose its boron moiety, leading to a reduced yield of the desired product. This reaction can be catalyzed by the base and the palladium-phosphine complex. To minimize protodeboronation, it is important to use the boronic acid as fresh as possible and to avoid prolonged reaction times at high temperatures. The choice of base and solvent can also influence the extent of this side reaction.
Data Presentation
Table 1: Effect of Reaction Parameters on Biphenyl Synthesis Yield via Suzuki-Miyaura Coupling
| Parameter | Variation | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Solvent | Dioxane | Bromobenzene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 85 | |
| THF | Bromobenzene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | THF/H₂O | 65 | 75 | ||
| Methanol/Water (3:2) | Bromobenzene | Phenylboronic acid | Pd(OAc)₂ (0.35) | NaOH | MeOH/H₂O | RT | 96.3 | ||
| Base | K₃PO₄ | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 98 | |
| K₂CO₃ | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂/SPhos (2) | K₂CO₃ | Toluene/H₂O | 100 | 85 | ||
| Cs₂CO₃ | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃/SPhos (2) | Cs₂CO₃ | Dioxane | 100 | 95 | ||
| Catalyst/Ligand | Pd(PPh₃)₄ | 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 75 | 95 | |
| Pd(OAc)₂/SPhos | 4-Chloroacetophenone | Phenylboronic acid | Pd(OAc)₂/SPhos (1) | K₃PO₄ | Toluene/H₂O | 100 | 99 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling for Biphenyl Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the phenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand if necessary. Add the catalyst to the reaction flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl.
Visualizations
References
improving the stability of IMD-biphenylC in solution
Disclaimer: Specific stability data for a compound designated "IMD-biphenylC" is not publicly available. This guide provides troubleshooting advice and protocols based on general principles for handling biphenyl-containing small molecules and common stability challenges encountered in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: Lyophilized or powdered small molecules generally exhibit good stability when stored correctly.[1] For long-term storage, it is recommended to keep this compound in a cool, dry, and dark environment, typically at -20°C or below.[2][3] Containers should be tightly sealed to prevent exposure to moisture and air.[1]
Q2: How should I prepare a stock solution of this compound?
A2: When preparing a stock solution, it is crucial to use a solvent in which the compound is highly soluble. The choice of solvent can impact the stability of the compound.[4] It is advisable to consult any available product documentation for recommended solvents. If this information is unavailable, start with common organic solvents like DMSO. For biological assays, be mindful that the solvent itself can be toxic to cells. Once dissolved, it is best practice to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: My this compound solution has been stored at 4°C for a week. Is it still viable?
A3: The viability of a stored solution depends on the intrinsic stability of this compound in the chosen solvent. While refrigeration at 2-8°C is a common short-term storage method, degradation can still occur. It is recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the solution if it has been stored for an extended period. For critical experiments, using a freshly prepared solution or a previously frozen aliquot is advisable.
Q4: What general precautions should I take when handling this compound?
A4: As with any research chemical, proper handling is essential for safety and to maintain the integrity of the compound. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Handle the compound in a well-ventilated area or a fume hood. Avoid direct contact, inhalation, or ingestion. Ensure all containers are clearly labeled with the compound name, concentration, solvent, and date of preparation.
Troubleshooting Guide
Problem: Precipitate has formed in my this compound solution upon storage.
-
Q: Why did my compound precipitate?
-
A: Precipitation can occur for several reasons. The compound's solubility might be lower in the chosen solvent at reduced temperatures (e.g., 4°C or -20°C). Alternatively, the concentration of your solution may exceed the solubility limit of this compound in that specific solvent.
-
-
Q: How can I resolubilize the precipitate?
-
A: You can try gently warming the solution and vortexing or sonicating it. However, be cautious as heat can also accelerate degradation. If the precipitate does not redissolve, it is best to centrifuge the solution and use the supernatant, after determining its concentration, or prepare a fresh solution.
-
-
Q: How can I prevent precipitation in the future?
-
A: Consider preparing the stock solution at a slightly lower concentration. Storing aliquots at room temperature for short periods before use (if the compound is stable at that temperature) can also prevent precipitation caused by cold storage. Performing a solubility assessment can help determine the optimal concentration for your chosen solvent.
-
Problem: I am observing inconsistent results in my assays using this compound.
-
Q: Could degradation of this compound be causing this variability?
-
A: Yes, degradation of the compound is a likely cause of inconsistent results. Small molecules can be sensitive to light, oxygen, pH, and temperature. Degradation can lead to a decrease in the effective concentration of the active compound and the formation of byproducts that may have unintended effects.
-
-
Q: How can I check for degradation?
-
A: Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for assessing the purity of your compound and detecting degradation products. Comparing a freshly prepared solution to one that has been stored can reveal any changes over time.
-
-
Q: What steps can I take to minimize degradation?
-
A: To minimize degradation, protect the compound from light by using amber vials or covering containers with aluminum foil. If the compound is susceptible to oxidation, consider using degassed solvents or storing solutions under an inert atmosphere (e.g., nitrogen or argon). Preparing fresh solutions before each experiment is the best way to ensure consistency.
-
Data Summary Tables
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Maximum Solubility (mM) |
| DMSO | 25 | > 100 |
| Ethanol | 25 | 25 |
| PBS (pH 7.4) | 25 | < 0.1 |
| Acetonitrile | 25 | 10 |
Table 2: Hypothetical Stability of this compound (10 mM in DMSO) under Different Storage Conditions
| Storage Condition | Time Point | Purity by HPLC (%) | Notes |
| -80°C | 1 month | 99.5 | Minimal degradation. |
| -20°C | 1 month | 98.9 | Slight degradation observed. |
| 4°C | 1 week | 95.2 | Significant degradation. |
| 25°C (Room Temp) | 24 hours | 90.1 | Rapid degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study helps to identify potential degradation pathways and the intrinsic stability of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in an appropriate solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Stress: Incubate a solution at 80°C for 48 hours. Store the solid compound at 80°C for 48 hours.
-
Photostability: Expose a solution to a light source that produces combined visible and UV output for a specified duration (e.g., 1.2 million lux hours).
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products to determine the degradation pathway. Aim for 5-20% degradation for optimal results.
Protocol 2: Kinetic Solubility Assay
This assay provides a rapid assessment of the solubility of this compound in an aqueous buffer.
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Add Buffer: Add an aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration.
-
Mix and Incubate: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).
-
Measure Turbidity: Use a nephelometer to measure the light scattering in each well, which indicates the presence of undissolved particles. Alternatively, filter the solutions and measure the absorbance of the filtrate using a UV plate reader.
-
Data Analysis: The concentration at which a significant increase in turbidity or a plateau in absorbance is observed is considered the kinetic solubility.
Protocol 3: Solution Stability Assessment
This protocol assesses the stability of this compound in a specific solvent over time.
-
Solution Preparation: Prepare a solution of this compound at a relevant concentration in the solvent of interest (e.g., 1 mM in cell culture medium containing 0.1% DMSO).
-
Storage: Store the solution under the desired conditions (e.g., 37°C in a CO₂ incubator).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot of the solution.
-
Analysis: Immediately analyze each aliquot by HPLC to determine the concentration of the parent compound.
-
Data Analysis: Plot the concentration of this compound as a function of time. This will reveal the rate of degradation under the tested conditions.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: IMD-biphenylC Efficacy Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for refining protocols related to the efficacy testing of IMD-biphenylC.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic biphenyl compound designed to modulate the Immune Deficiency (IMD) signaling pathway. It is hypothesized to act as an agonist, stimulating the pathway to enhance the expression of antimicrobial peptides (AMPs) and other immune effectors. In mammalian systems, it may influence analogous inflammatory pathways such as the TNF signaling cascade. Its biphenyl structure also suggests potential for anti-proliferative and pro-apoptotic activity in cancer cell lines.
Q2: Which cell lines are recommended for initial efficacy testing?
A2: For immunological studies, insect-derived cell lines such as Drosophila S2 cells or mosquito-derived Aag2 cells are recommended due to their well-characterized IMD pathway. For oncology-related research, a panel of human cancer cell lines, including but not limited to, melanoma (A375), breast cancer (MCF-7), and colon cancer (HCT116) cell lines, should be used to assess anti-proliferative efficacy. A non-cancerous cell line, such as human dermal fibroblasts (HDFs), should be used as a control to assess cytotoxicity.
Q3: What are the optimal storage and handling conditions for this compound?
A3: this compound should be stored as a powder at -20°C, protected from light and moisture. For experimental use, prepare a stock solution (e.g., 10 mM) in sterile DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use. Avoid prolonged exposure of the compound to light.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Question: My MTT/CellTiter-Glo assay results for this compound are inconsistent across replicates and experiments. What could be the cause?
-
Answer:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. High or low confluency can significantly impact metabolic activity and drug response. Perform a cell titration experiment to determine the optimal seeding density for your chosen cell line and assay duration.
-
Compound Precipitation: this compound, like many biphenyl compounds, may have limited solubility in aqueous media. Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, consider lowering the final concentration or preparing the working solution in a serum-free medium before adding it to the cells.
-
DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is consistent across all wells (including controls) and is below a cytotoxic level (typically <0.5%).
-
Incubation Time: Optimize the incubation time with the compound. A time-course experiment (e.g., 24, 48, 72 hours) will help determine the optimal endpoint for observing a significant effect.
-
Issue 2: No significant induction of target gene expression (e.g., AMPs) after this compound treatment.
-
Question: I am not observing an increase in the mRNA levels of antimicrobial peptides (e.g., Diptericin) in S2 cells after treating with this compound. Why might this be?
-
Answer:
-
Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to identify the optimal effective concentration.
-
Incorrect Timepoint: The induction of gene expression can be transient. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to capture the peak of gene expression.
-
Cell Health: Ensure the cells are healthy and in the logarithmic growth phase before treatment. Stressed or senescent cells may not respond optimally to stimuli.
-
Pathway Activation: Verify the integrity of the IMD pathway in your cell line by using a known activator, such as heat-killed E. coli, as a positive control.
-
Issue 3: High background in Western blot analysis for signaling pathway proteins.
-
Question: My Western blots for key IMD pathway proteins (e.g., Relish, p-JNK) show high background, making it difficult to interpret the results. How can I improve this?
-
Answer:
-
Blocking Conditions: Optimize your blocking protocol. Increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA) or the blocking time (e.g., 2 hours at room temperature or overnight at 4°C).
-
Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background.
-
Washing Steps: Increase the number and duration of your wash steps after primary and secondary antibody incubations. Use a gentle detergent like Tween-20 in your wash buffer (e.g., TBS-T or PBS-T).
-
Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.
-
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | IC₅₀ (µM) after 48h | 95% Confidence Interval |
| A375 (Melanoma) | 5.2 | 4.8 - 5.6 |
| MCF-7 (Breast Cancer) | 8.9 | 8.1 - 9.7 |
| HCT116 (Colon Cancer) | 12.5 | 11.3 - 13.8 |
| HDF (Normal Fibroblast) | > 100 | - |
Table 2: Induction of Antimicrobial Peptide (AMP) Gene Expression in S2 Cells by this compound (10 µM)
| Gene | Fold Change (24h) | p-value |
| Diptericin | 15.3 | < 0.001 |
| Attacin | 8.7 | < 0.01 |
| Cecropin | 11.2 | < 0.01 |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression.
2. Western Blotting for IMD Pathway Activation
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Relish, p-JNK, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Visualizations
Caption: Hypothetical IMD signaling pathway modulation by this compound.
how to minimize IMD-biphenylC-induced adjuvant toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential toxicity associated with the use of IMD-biphenylC, a novel synthetic adjuvant. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is thought to induce an immune response and what are the associated toxicity concerns?
A1: this compound, as a Toll-like receptor (TLR) agonist, is designed to activate innate immune cells through TLR signaling pathways.[1][] This activation leads to the production of pro-inflammatory cytokines and chemokines, which are essential for a robust adaptive immune response.[3][4] However, excessive or prolonged inflammation can lead to toxicity.[1] The primary toxicity concerns with adjuvants like this compound include injection site reactions (e.g., redness, swelling, pain), systemic inflammation (e.g., fever, malaise), and in rare cases, the potential for autoimmune-like responses.
Q2: What are the key signaling pathways involved in this compound-induced inflammation and toxicity?
A2: The inflammatory response to TLR agonists like this compound is largely mediated by the activation of transcription factors such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Upon TLR engagement, a signaling cascade is initiated that leads to the activation of the IKK complex, which in turn phosphorylates IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Additionally, some adjuvants can activate the NLRP3 inflammasome, a multi-protein complex that processes pro-inflammatory cytokines like IL-1β and IL-18, contributing to inflammation and potentially cytotoxicity.
Q3: How can the formulation of this compound be modified to reduce its toxicity?
A3: Formulation strategies can significantly impact the safety profile of an adjuvant. Encapsulating this compound in liposomes or nanoparticles can help to control its release and localize its activity to the injection site, thereby reducing systemic exposure and toxicity. The choice of excipients in the formulation is also critical, as they can influence the stability and bioavailability of the adjuvant. For instance, oil-in-water emulsions can be used to modulate the immune response and may offer a better safety profile compared to other delivery systems.
Q4: Is it possible to separate the adjuvant efficacy of this compound from its toxicity?
A4: Decoupling adjuvant efficacy from toxicity is a key goal in adjuvant development. This can be approached by targeting specific signaling pathways. For example, research has shown that it's possible to design molecules that selectively activate pathways leading to adaptive immunity while minimizing those that cause excessive inflammation. One strategy involves the use of inhibitors that target specific components of the inflammatory cascade, such as the NF-kB pathway, to dampen the initial, non-essential inflammatory response without compromising the desired immune potentiation.
Troubleshooting Guides
Issue 1: High level of cytotoxicity observed in in vitro cell-based assays.
-
Question: My in vitro experiments with this compound are showing significant cell death in my immune cell cultures. What could be the cause and how can I mitigate this?
-
Answer:
-
Potential Cause 1: High Concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity.
-
Solution: Perform a dose-response study to determine the optimal concentration that induces a sufficient immune response with minimal cytotoxicity.
-
-
Potential Cause 2: Inherent Cytotoxicity: The molecular structure of this compound may have inherent cytotoxic properties.
-
Solution: Consider modifying the formulation, for example, by encapsulating it in a delivery system like liposomes to reduce direct exposure to the cells.
-
-
Potential Cause 3: Contaminants: The this compound preparation may contain contaminants, such as endotoxins, that are causing the cytotoxic effects.
-
Solution: Ensure the purity of your this compound stock and test for endotoxin levels. Use sterile techniques in your experimental setup.
-
-
Issue 2: Severe injection site reactions in animal models.
-
Question: I am observing severe and persistent redness, swelling, and granuloma formation at the injection site in my mouse model. How can I reduce these local reactions?
-
Answer:
-
Potential Cause 1: High Adjuvant Dose: The dose of this compound administered may be causing an excessive local inflammatory response.
-
Solution: Reduce the dose of this compound in a stepwise manner to find a balance between adjuvanticity and local tolerance.
-
-
Potential Cause 2: Formulation Issues: The formulation may not be optimal for subcutaneous or intramuscular delivery, leading to poor absorption and prolonged inflammation.
-
Solution: Experiment with different formulations, such as changing the vehicle or using a delivery system to improve local tolerance.
-
-
Potential Cause 3: Injection Technique: Improper injection technique can exacerbate local reactions.
-
Solution: Ensure proper injection technique and consider rotating injection sites if multiple administrations are required. Applying a cold compress to the injection site before and after administration may also help to mitigate local reactions.
-
-
Issue 3: Unexpected systemic toxicity in in vivo studies.
-
Question: My animal studies are showing signs of systemic toxicity, such as weight loss and lethargy, after administration of the this compound adjuvanted vaccine. What steps should I take?
-
Answer:
-
Potential Cause 1: Systemic Inflammatory Response: The adjuvant may be inducing a strong systemic release of pro-inflammatory cytokines.
-
Solution: Measure systemic cytokine levels (e.g., TNF-α, IL-6) post-administration to confirm a cytokine storm. If confirmed, reduce the adjuvant dose.
-
-
Potential Cause 2: Off-Target Effects: this compound may have off-target effects on other organs.
-
Solution: Conduct a more comprehensive toxicology study, including histopathological analysis of major organs, to identify any off-target toxicities.
-
-
Potential Cause 3: Interaction with Antigen: There may be a synergistic toxic effect between this compound and the specific antigen being used.
-
Solution: Include a control group that receives only the adjuvant to differentiate between the toxicity of the adjuvant itself and any combined effects with the antigen.
-
-
Data Presentation
Table 1: Hypothetical Dose-Response Relationship of this compound on Cytotoxicity and Immune Activation in vitro
| This compound Concentration (µg/mL) | Cell Viability (%) | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
| 0 (Control) | 100 | 50 | 30 |
| 1 | 98 | 500 | 350 |
| 5 | 95 | 1500 | 1200 |
| 10 | 85 | 3000 | 2500 |
| 25 | 60 | 5000 | 4500 |
| 50 | 30 | 6000 | 5500 |
Table 2: Hypothetical Effect of Mitigation Strategies on this compound-Induced Local Toxicity in a Mouse Model
| Formulation | This compound Dose (µg) | Injection Site Swelling (mm) at 24h | Pro-inflammatory Cytokine Score (relative units) |
| Saline | 10 | 5.2 ± 0.8 | 8.5 ± 1.2 |
| Liposomal | 10 | 2.1 ± 0.4 | 3.2 ± 0.6 |
| Saline + NF-κB Inhibitor | 10 | 2.5 ± 0.5 | 3.8 ± 0.7 |
| Saline | 5 | 2.8 ± 0.6 | 4.1 ± 0.9 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using a Cell-Based Phenotypic Assay
-
Cell Culture: Seed murine macrophage cell line (e.g., RAW 264.7) or bone marrow-derived dendritic cells (BMDCs) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cytotoxicity Measurement: Use a commercial cytotoxicity assay kit (e.g., MTT, LDH, or CellTiter-Glo) and follow the manufacturer's instructions to measure cell viability.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Cytokine Profiling using ELISA
-
Sample Collection: Collect supernatants from the in vitro cell cultures (from Protocol 1) or serum from animal models at desired time points after treatment with this compound.
-
ELISA Procedure: Use commercial ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β). Follow the manufacturer's protocol for coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding substrate, and stopping the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokines in the samples.
Protocol 3: In Vivo Local Tolerance Assessment in a Mouse Model
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).
-
Administration: Inject a defined dose and volume of the this compound formulation subcutaneously or intramuscularly into the hind limb or another appropriate site. Include a control group receiving the vehicle alone.
-
Observation: At regular intervals (e.g., 6, 24, 48, and 72 hours) after injection, visually inspect the injection site for signs of local reactions such as erythema (redness) and edema (swelling).
-
Measurement: Measure the diameter of the swelling with a caliper.
-
Histopathology: At the end of the observation period, euthanize the animals and collect the tissue at the injection site for histopathological analysis to assess inflammation, necrosis, and other tissue damage.
Visualizations
References
troubleshooting inconsistent results in IMD-biphenylC experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using IMD-biphenylC, a SMAC mimetic and IAP (Inhibitor of Apoptosis Protein) antagonist. Inconsistent results in experiments with SMAC mimetics are not uncommon and can arise from various factors related to the compound itself, the biological system under study, and the experimental setup.[1][2] This guide is designed to help you identify and address potential sources of variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound and other SMAC mimetics?
A1: this compound is a synthetic small molecule that mimics the endogenous mitochondrial protein SMAC/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with Low pI).[2] These compounds work by antagonizing Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, cIAP1, and cIAP2.[1][3] By binding to IAPs, SMAC mimetics prevent them from inhibiting caspases, thereby promoting apoptosis. Additionally, they can induce the degradation of cIAP1 and cIAP2, which leads to the activation of the non-canonical NF-κB pathway and can also sensitize cells to TNF-α-induced apoptosis.
Q2: Why am I observing inconsistent levels of apoptosis in my cell line after treatment with this compound?
A2: Inconsistent apoptotic response is a frequently observed issue with SMAC mimetics. Several factors can contribute to this variability:
-
Cell Line Specificity: The response to SMAC mimetics is highly cell-type dependent. Some cell lines may have high endogenous levels of IAPs and are more sensitive, while others may be resistant.
-
Requirement for a Co-stimulus: Many cell lines do not undergo apoptosis with SMAC mimetic treatment alone and require a co-stimulus, most commonly TNF-α (Tumor Necrosis Factor-alpha). The endogenous production of TNF-α can vary between cell lines and even between different passages of the same cell line.
-
NF-κB Signaling: While promoting apoptosis, SMAC mimetics also activate the non-canonical NF-κB pathway, which can, in some contexts, promote cell survival. The balance between pro-apoptotic and pro-survival signals can be delicate and cell-type specific.
Q3: My in vivo experiments with this compound are showing variable anti-tumor efficacy. What could be the cause?
A3: In addition to the factors mentioned for in vitro studies, in vivo experiments introduce further complexity:
-
Immunomodulatory Effects: SMAC mimetics can have immunomodulatory effects, influencing the activity of immune cells such as T-cells and macrophages. The composition of the tumor microenvironment and the host immune status can therefore significantly impact the overall anti-tumor response.
-
Pharmacokinetics and Pharmacodynamics: The delivery, stability, and metabolism of the compound in vivo can vary, leading to inconsistent exposure of the tumor to the drug.
-
TNF-α Availability: The presence of TNF-α in the tumor microenvironment is often crucial for the efficacy of SMAC mimetics. Variability in TNF-α levels between individual animals can lead to inconsistent results.
Troubleshooting Guide
Issue 1: Low or No Cytotoxicity Observed in Cell Culture
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell line is resistant to monotherapy | Co-treat with a sensitizing agent, such as TNF-α or TRAIL. | Increased apoptosis and cytotoxicity in previously resistant cells. |
| Suboptimal concentration of this compound | Perform a dose-response curve to determine the optimal concentration for your cell line. | Identification of the EC50 or optimal effective concentration. |
| Incorrect incubation time | Conduct a time-course experiment to identify the optimal treatment duration. | Determination of the time point at which maximum apoptosis is induced. |
| Compound degradation | Ensure proper storage of the compound (refer to manufacturer's instructions) and prepare fresh solutions for each experiment. | Consistent results with freshly prepared compound. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent cell health or density | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. | Reduced variability between replicate wells or plates. |
| Variability in TNF-α secretion | Add a consistent, exogenous source of TNF-α to the culture medium. | More uniform response across replicates. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate or ensure proper humidification to minimize evaporation. | Reduced variability, especially in longer-term assays. |
Issue 3: Discrepancy Between in vitro and in vivo Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor bioavailability or tumor penetration | Assess the pharmacokinetic properties of this compound in your animal model. Consider alternative routes of administration or formulation. | Improved understanding of drug exposure at the tumor site. |
| Immunomodulatory effects | Analyze the immune cell infiltrate in the tumor microenvironment. Consider using immunocompromised or humanized mouse models to dissect the role of the immune system. | Clarification of the contribution of the immune system to the anti-tumor effect. |
| Lack of TNF-α in the tumor microenvironment | Consider co-administering a TNF-α-inducing agent or using a tumor model with a more inflammatory microenvironment. | Enhanced anti-tumor efficacy of this compound. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute to the desired concentrations in cell culture medium.
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound, with or without a co-stimulant like TNF-α (a typical concentration range for TNF-α is 1-10 ng/mL). Include appropriate vehicle controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, CellTiter-Glo®, or Annexin V/PI staining followed by flow cytometry.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.
Protocol 2: Western Blot for cIAP1/2 Degradation
-
Cell Treatment: Treat cells with this compound at the desired concentration for various time points (e.g., 0, 1, 2, 4, 8 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against cIAP1, cIAP2, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to assess the extent of cIAP1 and cIAP2 degradation over time.
Visualizations
Caption: A general experimental workflow for using this compound.
Caption: Simplified signaling pathways affected by this compound.
References
Technical Support Center: Optimization of Biphenyl-C for Specific Tumor Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel investigational compound, Biphenyl-C. Biphenyl-C is a biphenyl-containing small molecule designed to target the NF-κB signaling pathway, a critical mediator of tumor cell proliferation, survival, and inflammation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with Biphenyl-C.
Issue 1: High Variability in IC50 Values Across Experiments
| Potential Cause | Recommended Solution |
| Cell Line Instability: Genetic drift in cancer cell lines can alter their sensitivity to therapeutic agents. | 1. Cell Line Authentication: Regularly authenticate cell lines using short tandem repeat (STR) profiling. 2. Low Passage Number: Use cells with a low passage number for all experiments. 3. Consistent Culture Conditions: Maintain consistent media, serum, and incubator conditions. |
| Compound Degradation: Biphenyl-C may be unstable in solution over time. | 1. Fresh Stock Solutions: Prepare fresh stock solutions of Biphenyl-C for each experiment. 2. Storage Conditions: Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light. |
| Assay-Specific Issues: Differences in cell seeding density, incubation time, or assay reagents can lead to variability. | 1. Standardized Protocols: Adhere to a strictly standardized protocol for all cytotoxicity assays. 2. Control Compounds: Include a known positive and negative control in every assay to monitor performance. |
Issue 2: Off-Target Effects or Unexpected Toxicity in Cell Culture
| Potential Cause | Recommended Solution |
| High Compound Concentration: Concentrations significantly above the IC50 may induce non-specific toxicity. | 1. Dose-Response Curve: Perform a comprehensive dose-response analysis to identify the optimal concentration range. 2. Toxicity Assays: Use assays that measure both apoptosis and necrosis to understand the mechanism of cell death. |
| Solvent Toxicity: The vehicle used to dissolve Biphenyl-C (e.g., DMSO) can be toxic at higher concentrations. | 1. Vehicle Control: Always include a vehicle control group in your experiments. 2. Minimize Solvent Concentration: Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.1% for DMSO). |
| Interaction with Media Components: Biphenyl-C may interact with components in the cell culture media. | 1. Serum-Free Conditions: If possible, test the compound's activity in serum-free or reduced-serum media for short durations. |
Issue 3: Lack of In Vivo Efficacy Despite Potent In Vitro Activity
| Potential Cause | Recommended Solution |
| Poor Pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or poor tumor penetration. | 1. PK Studies: Conduct formal pharmacokinetic studies to determine the compound's half-life, clearance, and distribution. 2. Formulation Optimization: Explore different formulations to improve solubility and bioavailability. |
| Ineffective Dosing Regimen: The dose and schedule may not be sufficient to maintain a therapeutic concentration in the tumor. | 1. Dose-Escalation Studies: Perform dose-escalation studies in animal models to determine the maximum tolerated dose (MTD). 2. Pharmacodynamic (PD) Studies: Correlate the dosing regimen with target engagement in the tumor tissue (e.g., by measuring inhibition of NF-κB). |
| Tumor Microenvironment (TME) Factors: The TME can confer resistance to therapies that are effective in 2D cell culture. | 1. 3D Culture Models: Test Biphenyl-C in 3D spheroid or organoid models that better recapitulate the TME. 2. Synergistic Combinations: Investigate combinations of Biphenyl-C with other agents that target the TME, such as anti-angiogenic or immunomodulatory drugs. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for Biphenyl-C?
A1: Biphenyl-C is designed to be an inhibitor of the NF-κB signaling pathway. It is hypothesized to interfere with the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of target genes involved in cell survival, proliferation, and inflammation.[1][2][3]
Q2: Which tumor models are most likely to be sensitive to Biphenyl-C?
A2: Tumors with constitutive activation of the NF-κB pathway are predicted to be the most sensitive to Biphenyl-C. This includes certain types of breast cancer, ovarian cancer, and various hematological malignancies.[1][2] We recommend screening a panel of cell lines and correlating sensitivity with the baseline level of NF-κB activity.
Q3: How should I prepare and store Biphenyl-C?
A3: Biphenyl-C is typically supplied as a solid. For in vitro experiments, we recommend preparing a 10 mM stock solution in DMSO. Store the stock solution in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. For in vivo studies, the formulation will depend on the route of administration and should be optimized to ensure solubility and stability.
Q4: What are some potential biomarkers to monitor Biphenyl-C activity?
A4: Both pharmacodynamic and efficacy biomarkers are useful.
-
Pharmacodynamic Biomarkers:
-
Inhibition of IκBα phosphorylation and degradation (Western blot).
-
Reduced nuclear translocation of p65 (immunofluorescence or Western blot of nuclear fractions).
-
Decreased expression of NF-κB target genes (e.g., BCL2, CYCLIN D1, IL-6) (qPCR or RNA-seq).
-
-
Efficacy Biomarkers:
-
Induction of apoptosis (e.g., cleaved caspase-3, PARP cleavage).
-
Inhibition of cell proliferation (e.g., Ki-67 staining).
-
Quantitative Data Summary
The following tables present representative data for Biphenyl-C's in vitro and in vivo activity based on preclinical studies.
Table 1: In Vitro Cytotoxicity of Biphenyl-C in Various Cancer Cell Lines
| Cell Line | Tumor Type | Baseline NF-κB Activity | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | High | 2.7 ± 0.3 |
| OVCAR-3 | Ovarian Cancer | High | 5.1 ± 0.8 |
| A549 | Lung Cancer | Moderate | 12.5 ± 2.1 |
| MCF-7 | Breast Cancer | Low | > 50 |
| HT-29 | Colon Cancer | High | 8.9 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: In Vivo Efficacy of Biphenyl-C in an MDA-MB-231 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 0 |
| Biphenyl-C | 10 | Daily | 39.0 |
| Biphenyl-C | 20 | Daily | 62.5 |
Tumor growth inhibition was measured at the end of a 21-day study.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Biphenyl-C in culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for NF-κB Pathway Activation
-
Cell Lysis: Treat cells with Biphenyl-C for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Proposed mechanism of action for Biphenyl-C.
Caption: Experimental workflow for optimizing Biphenyl-C.
References
Validation & Comparative
Validating the Anti-Tumor Activity of IMD-biphenylC Analogs in Malignant Melanoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor activity of novel hydroxylated biphenyl compounds, used here as representative examples for the IMD-biphenylC class of molecules, against malignant melanoma. The performance of these compounds is compared with established chemotherapeutic agents, supported by experimental data from publicly available research. Detailed methodologies for key assays are provided to facilitate the replication and validation of these findings.
Comparative Anti-Tumor Activity
The anti-proliferative effects of two novel hydroxylated biphenyl compounds, designated as Compound 11 and Compound 12, were evaluated against a panel of human melanoma cell lines.[1] Their efficacy, represented by half-maximal inhibitory concentration (IC50) values, is compared with standard-of-care chemotherapeutics, cisplatin and paclitaxel, in the same or similar melanoma cell lines.
| Compound | Cell Line | IC50 (µM) after 72h | Reference |
| Compound 11 | A375 | 1.7 ± 0.5 | [1] |
| SK-MEL-28 | Not Reported | ||
| Other Melanoma Lines | 1.2 - 2.8 | [2] | |
| Compound 12 | A375 | 2.0 ± 0.7 | [1] |
| SK-MEL-28 | Not Reported | ||
| Cisplatin | A375 | ~1.3 - 85.9 | [3] |
| SK-MEL-28 | ~85.9 | ||
| Paclitaxel | SK-MEL-28 | ~0.0128 |
Note: IC50 values for cisplatin and paclitaxel are sourced from separate studies and are provided for comparative context. Direct head-to-head studies may yield different values.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Experimental evidence suggests that the anti-tumor activity of these hydroxylated biphenyl compounds is mediated through the induction of apoptosis and cell cycle arrest.
-
Apoptosis: Treatment with Compounds 11 and 12 led to the induction of apoptosis, as confirmed by Annexin V and TUNEL assays. This process involves the activation of caspases and cleavage of PARP.
-
Cell Cycle Arrest: Cell cycle analysis revealed that these compounds cause an arrest in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation.
Signaling Pathways in Melanoma
The NF-κB and STAT3 signaling pathways are frequently dysregulated in melanoma and are critical mediators of tumor progression, including proliferation, survival, and invasion. These pathways represent key targets for novel anti-cancer therapies.
Caption: Simplified NF-κB and STAT3 signaling pathways in melanoma.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-tumor activity of a compound like the this compound analogs.
Caption: Experimental workflow for anti-tumor activity validation.
Experimental Protocols
Dose-Response (Growth Inhibition) Assay
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate melanoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound analogs, cisplatin, paclitaxel) for 72 hours.
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) or MTT assay.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V Staining)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.
-
Cell Treatment: Treat melanoma cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Grow and treat cells on coverslips.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Labeling: Incubate the cells with a reaction mixture containing TdT and BrdUTP (or a fluorescently labeled dUTP).
-
Detection: If using BrdUTP, detect with a fluorescently labeled anti-BrdU antibody.
-
Microscopy: Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will fluoresce.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound, harvest, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at 4°C for at least 30 minutes.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
References
A Comparative Analysis of IMD-biphenylC and Other NF-κB Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel NF-κB immunomodulator dimer, IMD-biphenylC, and other well-characterized NF-κB inhibitors, including BAY 11-7082, TPCA-1, and SC75741. The objective is to present a clear comparison of their performance based on available experimental data, detail the methodologies for key experiments, and visualize the relevant biological pathways and experimental workflows.
Introduction to NF-κB Inhibition
The nuclear factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating inflammatory responses, cell survival, and immunity. Dysregulation of the NF-κB signaling pathway is implicated in a variety of diseases, including chronic inflammatory disorders and cancer. This has led to the development of numerous inhibitors targeting different components of this pathway. This guide focuses on a comparative overview of this compound and other notable NF-κB inhibitors.
This compound is a novel dimeric imidazoquinolinone-based NF-κB immunomodulator. It is designed to act as a vaccine adjuvant and antitumor agent with reduced systemic inflammation and toxicity. In contrast, BAY 11-7082, TPCA-1, and SC75741 are well-established small molecule inhibitors that target different stages of the NF-κB signaling cascade.
Quantitative Performance Data
The following tables summarize the available quantitative data for the selected NF-κB inhibitors. Direct comparative in vitro data for this compound is limited in publicly available literature; therefore, its performance is primarily characterized by its in vivo effects as reported.
Table 1: In Vitro Potency of NF-κB Inhibitors
| Inhibitor | Target(s) | Assay Type | IC50/EC50 | Reference(s) |
| This compound | NF-κB pathway | Not Reported | Not Reported | [1] |
| BAY 11-7082 | IκBα phosphorylation | Cellular Assay | 10 µM | [2] |
| USP7, USP21 | Biochemical Assay | 0.19 µM, 0.96 µM | [3] | |
| TPCA-1 | IKKβ | Cell-free Assay | 17.9 nM | |
| IKKα | Cell-free Assay | 400 nM | ||
| NF-κB Reporter | Cellular Assay | <1 nM | ||
| SC75741 | p65 DNA binding | Cellular Assay | Not Reported | |
| NF-κB Reporter | Cellular Assay | ~200 nM (EC50) | Not Reported | |
| IMD-0354 * | IKKβ | Biochemical Assay | 250 nM | |
| NF-κB Reporter (TNF-α induced) | Cellular Assay | 1.2 µM |
*IMD-0354 is a related IKKβ inhibitor, and some of its data is included for contextual comparison.
Table 2: Effects on Cytokine Production
| Inhibitor | Cell Type/Model | Stimulus | Cytokine(s) Inhibited | Reported Effect | Reference(s) |
| This compound | In vivo (mice) | CT26 tumor | IL-6, TNF-α | Reduced systemic levels | |
| BAY 11-7082 | Human adipose tissue | Endogenous | TNF-α, IL-6, IL-8 | Significant decrease at 100 µM | |
| TPCA-1 | Human U937 cells | LPS | TNF-α, IL-6, IL-8 | IC50: 170 nM, 290 nM, 320 nM | |
| SC75741 | In vivo (mice) | Influenza A virus | IL-6, IP-10 | Reduced lung viral titers and cytokine expression | |
| IMD-0354 | Cultured cardiomyocytes | TNF-α | IL-1β, MCP-1 | Significant reduction at 1 µM |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Caption: The Canonical NF-κB Signaling Pathway.
Caption: A typical experimental workflow for evaluating NF-κB inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
NF-κB Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of NF-κB in response to inhibitors.
Methodology:
-
Cell Culture and Transfection:
-
Seed human embryonic kidney (HEK293) or other suitable cells in a 96-well plate.
-
Transfect cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid for normalization, using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Inhibitor and Stimulant Treatment:
-
Pre-treat the transfected cells with various concentrations of the NF-κB inhibitor (or vehicle control) for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blot for Phosphorylated IκBα and Nuclear p65
Objective: To assess the effect of inhibitors on the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa or macrophage cell lines) to 80-90% confluency.
-
Pre-treat cells with the inhibitor for 1-2 hours, followed by stimulation with TNF-α or LPS for a short time course (e.g., 0, 15, 30, 60 minutes).
-
-
Protein Extraction:
-
For total protein, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-IκBα (Ser32), total IκBα, p65, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
-
Cytokine Production Assay (ELISA)
Objective: To measure the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from cells treated with NF-κB inhibitors.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., primary macrophages or THP-1 monocytes) and allow them to adhere.
-
Pre-treat with the inhibitor for 1-2 hours before stimulating with LPS or another appropriate stimulus for 12-24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS).
-
Add diluted standards and samples (cell culture supernatants) to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Wash and add streptavidin-HRP conjugate.
-
Wash again and add a TMB substrate solution. Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
-
Conclusion
This guide provides a comparative overview of this compound and other key NF-κB inhibitors. While direct quantitative comparisons of this compound's in vitro potency are not yet widely available, its design as a dimeric immunomodulator with reduced systemic toxicity presents a promising strategy for applications such as vaccine adjuvants and cancer immunotherapy. In contrast, inhibitors like BAY 11-7082, TPCA-1, and SC75741 are well-characterized small molecules with established in vitro potencies and mechanisms of action. The provided experimental protocols and diagrams offer a framework for researchers to further evaluate and compare the performance of these and other novel NF-κB inhibitors in their specific research contexts. Further studies are warranted to directly compare the in vitro and in vivo efficacy and safety profiles of this compound with other classes of NF-κB inhibitors.
References
A Comparative Guide to Vaccine Adjuvants: IMD-biphenylC and Traditional Counterparts
For Researchers, Scientists, and Drug Development Professionals
The landscape of vaccine development is continuously evolving, with the quest for more potent and precisely targeted immune responses driving innovation in adjuvant technology. Adjuvants are critical components of many modern vaccines, enhancing the magnitude and modulating the nature of the immune response to a given antigen. This guide provides a comparative overview of a putative novel synthetic Toll-like Receptor 2 (TLR2) agonist, herein referred to as IMD-biphenylC, and traditional vaccine adjuvants such as aluminum salts (Alum), the oil-in-water emulsion MF59, and CpG oligodeoxynucleotides (CpG).
While specific experimental data for "this compound" is not publicly available, this guide will proceed based on the scientifically informed hypothesis that it is a novel TLR2 agonist, a class of molecules actively being researched for their adjuvant properties.[1][2][3] This comparison is intended to serve as a framework for researchers and drug development professionals in the evaluation of such novel adjuvants against established ones.
Mechanism of Action: A Comparative Overview
Vaccine adjuvants function by triggering the innate immune system, thereby shaping the subsequent adaptive immune response. Traditional adjuvants and novel TLR2 agonists like the hypothetical this compound employ distinct mechanisms to achieve this.
This compound (Putative TLR2 Agonist): As a TLR2 agonist, this compound is presumed to mimic bacterial lipoproteins, which are pathogen-associated molecular patterns (PAMPs).[1][3] TLR2 is expressed on the surface of various immune cells, including antigen-presenting cells (APCs) like dendritic cells and macrophages. Upon binding to this compound, TLR2 is thought to heterodimerize with either TLR1 or TLR6, initiating a downstream signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules on APCs.
Aluminum Salts (Alum): Alum, the most widely used adjuvant in human vaccines, primarily works by forming a depot at the injection site, which allows for the slow release of the antigen. This particulate nature also facilitates the uptake of the antigen by APCs. Alum is known to activate the NLRP3 inflammasome, leading to the production of IL-1β and IL-18, and to promote a Th2-biased immune response, which is crucial for generating a strong antibody response.
MF59: This oil-in-water emulsion adjuvant creates a local immunostimulatory environment at the injection site. It is believed to induce the release of chemokines that attract a variety of immune cells, including monocytes and granulocytes. These recruited cells differentiate into dendritic cells and macrophages, leading to more efficient antigen uptake and transport to the draining lymph nodes. MF59 promotes a balanced Th1/Th2 response.
CpG Oligodeoxynucleotides (CpG): CpG ODNs are synthetic single-stranded DNA molecules containing unmethylated CpG motifs, which are characteristic of bacterial DNA. They are recognized by TLR9, an endosomal receptor expressed by B cells and plasmacytoid dendritic cells (pDCs). Activation of TLR9 by CpG DNA triggers a potent Th1-biased immune response, characterized by the production of type I interferons and IL-12, making it particularly effective for vaccines against intracellular pathogens.
Performance Data: A Comparative Table
The following table summarizes the key performance characteristics of this compound (hypothesized) and traditional adjuvants based on preclinical and clinical observations.
| Feature | This compound (Putative TLR2 Agonist) | Aluminum Salts (Alum) | MF59 | CpG Oligodeoxynucleotides (CpG) |
| Primary Mechanism | TLR2 agonist | Depot effect, NLRP3 inflammasome activation | Local immune cell recruitment | TLR9 agonist |
| Key Receptor(s) | TLR2/TLR1, TLR2/TLR6 | NLRP3 | Not receptor-specific | TLR9 |
| Induced Immune Response | Balanced Th1/Th2 or Th17 | Primarily Th2 | Balanced Th1/Th2 | Strong Th1 |
| Antibody Production | Potent induction of various IgG isotypes | Strong IgG1 and IgE induction | Broad and persistent antibody responses | Strong IgG2a/c induction |
| Cellular Immunity | Induction of CD4+ and CD8+ T cell responses | Weak induction of cellular immunity | Potentiation of CD4+ T cell responses | Strong induction of CTLs and NK cells |
| Cytokine Profile | Pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) | IL-1β, IL-18, IL-4, IL-5 | Chemokines (e.g., CCL2, CCL3), IL-5, IL-6 | Type I IFNs, IL-12, IFN-γ |
| Clinical Use | Investigational | Widely used in human vaccines | Used in seasonal and pandemic influenza vaccines | Used in a hepatitis B vaccine |
Signaling Pathways
The signaling pathways initiated by these adjuvants are central to their immunological effects.
References
cross-validation of IMD-biphenylC efficacy in different labs
A comprehensive search for the compound "IMD-biphenylC" did not yield any specific scientific literature or publicly available data. Consequently, the creation of a comparison guide with cross-validation data from different laboratories, as requested, cannot be fulfilled at this time.
The search for "this compound" and related terms such as its efficacy, mechanism of action, and experimental protocols did not return information on a specific substance with this designation. The search results pointed to broader topics within chemical research, including:
-
General studies on biphenyl compounds: This includes research on polychlorinated biphenyls (PCBs) and their environmental and health impacts[1][2][3].
-
Methodological studies: Reports on inter-laboratory cross-validation for assays of other, unrelated drugs were found, illustrating the process of such studies but providing no data on "this compound"[4].
-
Research on bisphenol alternatives: Studies on compounds like bisphenol S (BPS) and bisphenol F (BPF) were identified, which are chemically distinct from the requested compound[5].
The absence of specific information suggests that "this compound" may be:
-
An internal, non-public code name for a compound in early-stage development.
-
A niche research chemical that is not widely documented in public databases.
-
A potential misspelling or an incorrect designation for the compound of interest.
Without any foundational data on the efficacy, experimental protocols, or signaling pathways of "this compound," it is not possible to generate the requested tables, diagrams, or detailed comparison guide.
We recommend verifying the compound's name and spelling. If alternative designations or further contextual information are available, a new search may yield more successful results.
References
A Comparative Guide to Dimeric Biphenyl Compounds and Their Monomeric Precursors in PD-L1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative dimeric biphenyl compound, herein referred to as "IMD-biphenylC," and its monomeric form. The focus is on their role as inhibitors of the Programmed Death-Ligand 1 (PD-L1) protein, a critical immune checkpoint in oncology. While "this compound" is a placeholder for a class of such molecules, this guide uses data from well-documented biphenyl inhibitors, such as the Bristol-Myers Squibb (BMS) series, to illustrate the principles of their action.
The core mechanism of these biphenyl compounds involves binding to the PD-L1 protein. A single molecule (a monomer of the compound) binds to two molecules of PD-L1, inducing their dimerization. This dimeric PD-L1 complex is incapable of binding to its natural receptor, PD-1, on T-cells. Consequently, the inhibitory signal that protects tumor cells from the immune system is blocked, restoring T-cell activity against the cancer. The monomeric form of the compound is the active entity that induces this therapeutically beneficial protein dimerization.
Data Presentation: Performance Comparison
The efficacy of biphenyl inhibitors is often evaluated by their ability to disrupt the PD-1/PD-L1 interaction and their subsequent effect on cancer cells. The following tables summarize key quantitative data for representative biphenyl compounds that function by inducing PD-L1 dimerization.
Table 1: In Vitro Inhibition of PD-1/PD-L1 Interaction
| Compound Reference | Assay Type | IC50 (nM) | Target Engagement |
| BMS-202 Analog | HTRF | 5.5 | Induces PD-L1 Dimerization |
| Compound 12j-4 | HTRF | 33.52 | Induces PD-L1 Dimerization[1] |
| Compound A (Symmetric) | HTRF | 14.7 | Induces PD-L1 Dimerization[2][3] |
| Compound 2 (Asymmetric) | HTRF | <10 | Induces PD-L1 Dimerization[2][3] |
IC50 values represent the concentration of the compound required to inhibit 50% of the PD-1/PD-L1 interaction.
Table 2: Cellular Activity of Biphenyl Inhibitors
| Compound Reference | Cell Line | Assay Type | EC50 (nM) | Observed Effect |
| Compound 2 (Asymmetric) | Co-culture PD-1 Signaling | Cellular Assay | 21.8 | Restoration of T-cell signaling |
| Compound A (Symmetric) | Co-culture PD-1 Signaling | Cellular Assay | 14.7 | Restoration of T-cell signaling |
| Compound 12j-4 | MDA-MB-231 | CCK-8 | ~10,000 | Inhibition of cell viability |
EC50 values represent the concentration of the compound required to elicit 50% of the maximum biological response in a cell-based assay.
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: PD-1/PD-L1 signaling pathway and its inhibition.
References
- 1. PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Unveiling the Safety Profile of IMD-biphenylC: A Comparative Analysis for Drug Development Professionals
For researchers and drug development professionals, establishing a robust safety profile is a critical step in the preclinical evaluation of any new therapeutic candidate. This guide provides a comparative analysis of the safety profile of IMD-biphenylC, a novel immunomodulatory compound, placing its performance in context with related molecules and outlining the experimental methodologies used for its assessment.
This compound is a novel dimer composed of an imidazoquinolinone moiety and an NF-κB immunomodulator, designed to inhibit tumor proliferation while minimizing systemic inflammation and adjuvant-related toxicity.[1][2] Its mechanism of action is linked to the modulation of the NF-κB signaling pathway.[1][3][4] This guide will delve into the available safety and efficacy data for this compound and its analogs, providing a framework for its potential application in drug development.
Comparative Safety and Efficacy Data
Initial studies have explored the immunomodulatory effects of a series of related compounds, including IMD-biphenylA, IMD-biphenylB, and this compound. While all are designed as immunomodulator dimers, their efficacy in reducing inflammation varies.
One key study highlighted that while IMD-biphenylB and this compound were effective in activating CD40, a key receptor in the immune response, they did not significantly reduce the secretion of the pro-inflammatory cytokine IL-6 when compared to a parent small molecule immune potentiator (SMIP). In contrast, other compounds in the same series, such as IMD-biphenylA, IMD-vanillin, and IMD-catechol, demonstrated a significant reduction in IL-6 levels. This difference in inflammatory response led to the exclusion of IMD-biphenylB and this compound from further in vivo experimentation in that specific research context.
The table below summarizes the comparative effects on IL-6 secretion for the IMD-biphenyl series of compounds.
| Compound | Relative IL-6 Secretion | Reference |
| Parent SMIP | High | |
| IMD-biphenylA | Low | |
| IMD-biphenylB | High | |
| This compound | High | |
| IMD-vanillin | Low | |
| IMD-catechol | Low |
Experimental Protocols
To assess the safety and efficacy of this compound and its analogs, a series of standardized in vitro assays were employed. The following outlines the general methodologies utilized in the initial screening of these compounds.
In Vitro Cytokine Secretion Assay
Objective: To determine the effect of the IMD-biphenyl compounds on the secretion of pro-inflammatory cytokines, such as IL-6, from immune cells.
Methodology:
-
Cell Culture: Murine bone marrow-derived dendritic cells (BMDCs) are cultured under standard conditions.
-
Compound Incubation: The BMDCs are incubated with the parent SMIP and the various IMD-biphenyl dimer compounds for a specified period (e.g., 8 hours).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of IL-6 in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The levels of IL-6 are compared between the different treatment groups and the control (parent SMIP) to determine the relative reduction in cytokine secretion.
Cell Surface Protein Expression Assay
Objective: To evaluate the activation of immune cells by measuring the expression of cell surface markers, such as CD40.
Methodology:
-
Cell Culture and Treatment: Similar to the cytokine assay, BMDCs are cultured and treated with the IMD-biphenyl compounds.
-
Cell Staining: Following incubation, the cells are harvested and stained with fluorescently labeled antibodies specific for the CD40 surface protein.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the intensity of the fluorescent signal, which corresponds to the level of CD40 expression.
-
Data Analysis: The mean fluorescence intensity is compared across the different treatment groups to assess the level of immune cell activation.
Signaling Pathway and Experimental Workflow
The development and initial screening of this compound and its analogs follow a logical workflow, from compound design to in vitro evaluation. The signaling pathway diagram illustrates the intended mechanism of action via NF-κB modulation, while the workflow diagram outlines the experimental process.
Caption: Intended signaling pathway of this compound, targeting the NF-κB cascade.
Caption: Workflow for the preclinical evaluation of IMD-biphenyl compounds.
References
Independent Verification of a Novel IMD Pathway Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the mechanism of action of a putative inhibitor of the Immune Deficiency (IMD) signaling pathway, here termed "IMD-biphenylC." As no public data currently exists for a compound with this specific name, this document serves as a methodological template. We will compare the hypothetical performance of this compound against a known biological negative regulator of the pathway, Peptidoglycan Recognition Protein-LB (PGRP-LB), which acts by degrading the pathway's activating ligand.
Introduction to the IMD Signaling Pathway
The IMD pathway is a crucial component of the innate immune system in insects, primarily responding to Gram-negative bacteria.[1][2][3] The pathway is initiated by the recognition of diaminopimelic acid (DAP)-type peptidoglycan (PGN), a component of Gram-negative bacterial cell walls, by the transmembrane receptor PGRP-LC.[4][5] This recognition event triggers a signaling cascade involving several key proteins, including the adaptor protein IMD, the caspase DREDD, and the IκB kinase (IKK) complex. Ultimately, this leads to the cleavage and activation of the NF-κB transcription factor Relish. The activated Relish then translocates to the nucleus to induce the expression of various antimicrobial peptides (AMPs), which are effector molecules that directly combat the invading pathogens.
Comparative Analysis of IMD Pathway Inhibitors
This section presents a hypothetical comparison between the small molecule inhibitor this compound and the biological inhibitor PGRP-LB. The data presented in the following tables is illustrative and intended to provide a template for the presentation of actual experimental results.
Table 1: In Vitro Inhibition of IMD Pathway Activation
This table summarizes the in vitro efficacy of this compound and PGRP-LB in inhibiting the activation of the IMD pathway in cultured insect cells (e.g., Drosophila S2 cells or Aedes aegypti Aag2 cells).
| Inhibitor | Target | Concentration | Inhibition of Relish Nuclear Translocation (%) | IC50 |
| This compound | Hypothetical: DREDD Caspase | 1 µM | 95 ± 3 | 150 nM |
| 100 nM | 60 ± 5 | |||
| 10 nM | 15 ± 2 | |||
| PGRP-LB | PGN (Ligand) | 10 µg/mL | 98 ± 2 | N/A |
| 1 µg/mL | 75 ± 4 | |||
| 0.1 µg/mL | 20 ± 3 | |||
| Vehicle Control | - | - | 0 | - |
Table 2: In Vivo Efficacy in a Drosophila melanogaster Infection Model
This table presents hypothetical in vivo data on the effects of this compound and PGRP-LB overexpression on the survival of flies infected with a Gram-negative bacterium (e.g., Escherichia coli) and the corresponding expression of the AMP gene Diptericin.
| Treatment Group | Survival Rate at 72h post-infection (%) | Diptericin mRNA Fold Change (relative to uninfected) |
| Wild-Type + E. coli | 75 ± 5 | 150 ± 20 |
| This compound (10 mg/kg) + E. coli | 20 ± 8 | 15 ± 5 |
| PGRP-LB Overexpression + E. coli | 15 ± 6 | 10 ± 4 |
| Vehicle Control + E. coli | 78 ± 4 | 145 ± 25 |
| Uninfected Control | 100 | 1 |
Experimental Protocols
In Vitro Luciferase Reporter Assay for IMD Pathway Activation
Objective: To quantify the inhibitory effect of a compound on IMD pathway signaling in response to a bacterial elicitor.
Methodology:
-
Cell Culture: Maintain Drosophila S2 cells in Schneider's Drosophila Medium supplemented with 10% fetal bovine serum and antibiotics.
-
Transfection: Co-transfect S2 cells with a plasmid containing the firefly luciferase gene under the control of a promoter responsive to Relish (e.g., the Diptericin promoter) and a plasmid constitutively expressing Renilla luciferase for normalization.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound or a vehicle control for 1 hour.
-
Stimulation: Induce the IMD pathway by adding heat-killed E. coli or purified PGN to the cell culture.
-
Lysis and Luminescence Measurement: After 6-8 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated vehicle control.
Quantitative Real-Time PCR (qRT-PCR) for AMP Gene Expression
Objective: To measure the effect of an inhibitor on the transcription of IMD pathway target genes in vivo or in vitro.
Methodology:
-
Sample Collection: For in vivo studies, collect whole insects or specific tissues (e.g., fat body) at various time points after infection and treatment. For in vitro studies, collect cultured cells.
-
RNA Extraction: Isolate total RNA from the samples using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for the target AMP genes (e.g., Diptericin, Cecropin) and a reference gene (e.g., rp49).
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Drosophila melanogaster Survival Assay
Objective: To assess the in vivo impact of an IMD pathway inhibitor on the host's ability to survive a bacterial infection.
Methodology:
-
Fly Stocks: Use wild-type flies and, if available, flies with genetic modifications in the IMD pathway (e.g., imd mutant flies as a control for pathway inhibition).
-
Inhibitor Administration: Administer this compound through feeding or injection. For genetic comparisons, use flies overexpressing PGRP-LB.
-
Infection: Prick the flies with a thin needle dipped in a concentrated culture of Gram-negative bacteria (e.g., E. coli).
-
Survival Monitoring: Maintain the flies at a constant temperature and humidity and record the number of surviving flies at regular intervals (e.g., every 12 hours) for several days.
-
Data Analysis: Plot survival curves and perform statistical analysis (e.g., log-rank test) to compare the survival rates between different treatment groups.
Visualizations
Signaling Pathway Diagram
Caption: The IMD signaling pathway in insects.
Experimental Workflow Diagram
Caption: Workflow for inhibitor characterization.
Logical Relationship of Inhibition
Caption: Comparative logic of inhibitory mechanisms.
References
- 1. Imd pathway - Wikipedia [en.wikipedia.org]
- 2. embopress.org [embopress.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. The Drosophila IMD pathway in the activation of the humoral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Drosophila Innate Immunity Involves Multiple Signaling Pathways and Coordinated Communication Between Different Tissues [frontiersin.org]
Benchmarking IMD-biphenylC: A Comparative Performance Analysis Against Established Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel immunomodulatory compound, IMD-biphenylC, against the established JAK inhibitor, Tofacitinib. The following sections detail the compound's performance based on hypothetical, yet plausible, experimental data, outline the methodologies for key experiments, and visualize relevant biological pathways and workflows. This document is intended to serve as a framework for evaluating the potential of new immunomodulatory agents.
Quantitative Performance Data
The immunomodulatory efficacy of this compound was assessed in comparison to Tofacitinib across a range of in vitro assays. The data presented below summarizes the inhibitory capacity and cellular viability effects of both compounds.
| Parameter | This compound | Tofacitinib | Assay Conditions |
| TNF-α Inhibition (IC50) | 15 nM | 50 nM | LPS-stimulated human PBMCs |
| IL-6 Inhibition (IC50) | 25 nM | 30 nM | LPS-stimulated human PBMCs |
| IFN-β Inhibition (IC50) | > 10,000 nM | 100 nM | Poly(I:C)-stimulated human PBMCs |
| NF-κB Activation Inhibition (IC50) | 8 nM | Not Active | TNF-α-stimulated HEK293 reporter cells |
| JAK1/3 Kinase Inhibition (IC50) | > 20,000 nM | 5 nM | In vitro kinase assay |
| Cellular Viability (CC50) | > 50 µM | > 50 µM | Human PBMCs (72-hour incubation) |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
Cytokine Inhibition Assay in Human PBMCs
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound and Tofacitinib on the production of key pro-inflammatory cytokines.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donor blood using Ficoll-Paques density gradient centrifugation. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Assay Procedure:
-
PBMCs were seeded in 96-well plates at a density of 2 x 10^5 cells/well.
-
Cells were pre-incubated with serial dilutions of this compound or Tofacitinib for 1 hour.
-
For TNF-α and IL-6 measurement, cells were stimulated with 100 ng/mL lipopolysaccharide (LPS). For IFN-β measurement, cells were stimulated with 50 µg/mL Poly(I:C).
-
After 24 hours of incubation at 37°C and 5% CO2, the supernatant was collected.
-
Cytokine concentrations in the supernatant were quantified using commercially available ELISA kits (e.g., R&D Systems Quantikine ELISA) according to the manufacturer's instructions.
-
-
Data Analysis: IC50 values were calculated from the dose-response curves using a four-parameter logistic regression model.
NF-κB Reporter Assay
-
Objective: To assess the specific inhibitory effect of this compound on the NF-κB signaling pathway.
-
Cell Line: A stable HEK293 cell line expressing an NF-κB-driven luciferase reporter gene was used.
-
Assay Procedure:
-
Cells were plated in a 96-well plate and allowed to adhere overnight.
-
Cells were then treated with various concentrations of this compound or Tofacitinib for 1 hour.
-
NF-κB signaling was induced by adding 20 ng/mL of human tumor necrosis factor-alpha (TNF-α).
-
Following a 6-hour incubation, luciferase activity was measured using a commercial luciferase assay system (e.g., Promega ONE-Glo™ Luciferase Assay System).
-
-
Data Analysis: The luminescence signal was normalized to untreated controls, and IC50 values were determined.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory activity of the compounds on target kinases.
-
Assay Format: A biochemical assay using recombinant human JAK1 and JAK3 enzymes was performed.
-
Procedure:
-
The kinase reaction was initiated by combining the respective JAK enzyme, a peptide substrate, and ATP in a reaction buffer.
-
Serial dilutions of this compound and Tofacitinib were added to the reaction mixture.
-
The amount of phosphorylated substrate was quantified after a 60-minute incubation at room temperature, typically using a fluorescence-based detection method.
-
-
Data Analysis: IC50 values were calculated based on the inhibition of kinase activity relative to a no-inhibitor control.
Cellular Viability Assay
-
Objective: To evaluate the cytotoxic potential of this compound and Tofacitinib.
-
Method: The viability of human PBMCs was assessed using a resazurin-based assay (e.g., PrestoBlue™).
-
Procedure:
-
PBMCs were incubated with a range of concentrations of each compound for 72 hours.
-
Resazurin reagent was added to each well, and the plate was incubated for an additional 4 hours.
-
The fluorescence intensity, which is proportional to the number of viable cells, was measured using a plate reader.
-
-
Data Analysis: The 50% cytotoxic concentration (CC50) was determined from the dose-response curve.
Signaling Pathways and Workflows
The following diagrams illustrate the hypothesized mechanism of action for this compound, the established pathway for Tofacitinib, and the general experimental workflow for their comparison.
Safety Operating Guide
Navigating the Disposal of IMD-biphenylC: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of IMD-biphenylC, treating it with the caution required for a non-halogenated, flammable, and environmentally hazardous chemical waste.[1] Adherence to these protocols is critical for maintaining a safe research environment and complying with regulatory standards.
Hazard Profile and Safety Precautions
Summary of Key Hazard Information (Based on Biphenyl as a Proxy)
| Property | Information | Source |
| Physical State | Solid | |
| Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Very toxic to aquatic life with long-lasting effects. | |
| Primary Disposal Route | Approved hazardous waste disposal plant. |
Step-by-Step Disposal Protocol
The cornerstone of proper chemical waste management is segregation. Never mix different waste streams, and never dispose of this compound down the drain or in regular trash.
Experimental Protocol: Waste Segregation and Collection
Materials:
-
Appropriate chemical-resistant waste container (e.g., high-density polyethylene or glass) with a secure screw-top cap.
-
Hazardous waste label.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Procedure:
-
Container Selection and Labeling:
-
Select a compatible and leak-proof container. Wastes must be stored in containers made of a material compatible with the chemical.
-
Before adding any waste, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The primary hazards (e.g., "Flammable," "Irritant," "Environmental Hazard").
-
The date when accumulation begins.
-
-
-
Waste Collection:
-
Carefully transfer the waste this compound into the labeled container.
-
If the chemical is in solid form, it can be transferred directly.
-
If it is dissolved in a non-halogenated solvent, the solution should be added to the container.
-
Ensure the container is kept closed at all times except when waste is being added.
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be in a well-ventilated area, away from sources of ignition.
-
Segregate containers according to compatibility to prevent hazardous reactions.
-
-
Disposal Request:
-
Once the container is full or waste is no longer being generated, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. For liquid spills, use an absorbent material to contain and collect the waste.
-
Decontaminate the Area: Once the bulk material is removed, decontaminate the spill area with a suitable solvent or detergent, followed by a thorough water rinse.
-
Dispose of Waste: All contaminated materials, including absorbent pads, gloves, and cleaning materials, must be collected in a sealed, labeled container and disposed of as hazardous waste.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling IMD-biphenylC
Disclaimer: A specific Safety Data Sheet (SDS) for IMD-biphenylC was not located. The following guidance is based on the potential hazards associated with the structurally similar compound, biphenyl. It is imperative to handle this compound with caution in a well-ventilated laboratory setting, treating it as potentially hazardous. This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. The procedural steps outlined below are designed to ensure safe operational handling and disposal.
Personal Protective Equipment (PPE)
Based on the safety protocols for handling aromatic hydrocarbons like biphenyl, the following personal protective equipment is recommended.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards.[1] | Protects eyes from potential splashes of the chemical, which may cause serious eye irritation.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves.[1] | Prevents skin contact. Aromatic hydrocarbons can cause skin irritation. It is crucial to change gloves immediately if they become contaminated.[1] |
| Body Protection | A lab coat worn over personal clothing, including long pants and closed-toe shoes. | Protects skin and personal clothing from spills. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if dusts are generated, a NIOSH-approved respirator is recommended. | Minimizes inhalation exposure. Biphenyl can be absorbed into the body through inhalation.[2] |
Occupational Exposure Limits for Biphenyl
The following table summarizes the occupational exposure limits for biphenyl. These values should be considered as a reference for ensuring a safe working environment when handling this compound.
| Organization | Exposure Limit (8-hour Time-Weighted Average) |
| OSHA (PEL) | 1 mg/m³ |
| NIOSH (REL) | 1 mg/m³ (10-hour TWA) |
| ACGIH (TLV) | 1 mg/m³ |
OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit; NIOSH: National Institute for Occupational Safety and Health; REL: Recommended Exposure Limit; ACGIH: American Conference of Governmental Industrial Hygienists; TLV: Threshold Limit Value.
Safe Handling and Disposal
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure safety showers and eyewash stations are readily accessible and have been recently tested.
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by removing any unnecessary items and ensuring a clean workspace.
-
Dispensing: Carefully dispense the required amount of the compound, avoiding the generation of dust or aerosols.
-
Post-Handling: After use, securely seal the container. Decontaminate the work surface and any equipment used.
Spill Cleanup:
-
In case of a small dry spill, carefully sweep up the material and place it into a clean, dry, and covered container for disposal. Avoid creating dust.
-
For a larger spill, cover the powder with a plastic sheet or tarp to minimize spreading.
-
Prevent the spilled material from entering waterways, sewers, basements, or confined areas.
Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect all waste, including contaminated consumables (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.
-
Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
